molecular formula C9H8ClNO4 B3112590 Methyl 4-chloro-2-methyl-3-nitrobenzoate CAS No. 190367-57-8

Methyl 4-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B3112590
CAS No.: 190367-57-8
M. Wt: 229.62 g/mol
InChI Key: OBEIQHRWPFVXDA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methyl-3-nitrobenzoate is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This aromatic ester features both chloro and nitro substituents on its benzoate ring, making it a versatile intermediate for nucleophilic substitution reactions, metal-catalyzed cross-couplings, and multi-step synthetic sequences. This compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It serves as a key starting material in the preparation of various methyl benzoate derivatives and is used in the synthesis of nintedanib impurities, highlighting its role in pharmaceutical development and quality control. Physical Properties: The compound is a solid with a melting point in the range of 79-83 °C. It is recommended to be stored sealed in a dry environment at room temperature, preferably in a cool and dark place. Handling and Safety: Researchers should note that this compound may cause skin irritation (H315) and serious eye irritation (H319). Appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling. Regulatory Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIQHRWPFVXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277576
Record name Methyl 4-chloro-2-methyl-3-nitrobenzoate
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Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190367-57-8
Record name Methyl 4-chloro-2-methyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190367-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-chloro-2-methyl-3-nitrobenzoate CAS 190367-57-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 190367-57-8 | A Critical Scaffold for Fused Heterocycle Synthesis [1]

Executive Summary

Methyl 4-chloro-2-methyl-3-nitrobenzoate (CAS 190367-57-8) is a highly specialized intermediate used primarily in the pharmaceutical development of nitrogen-containing heterocycles, specifically isoquinolin-1-ones and quinazolines . Its unique substitution pattern—featuring a reactive chlorine atom activated by an adjacent nitro group, alongside a benzylic methyl group—makes it a versatile "molecular handle" for constructing complex pharmacophores found in PARP inhibitors , P2X7 antagonists , and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic protocols, and application in drug discovery pipelines.[2] It is designed for medicinal chemists and process engineers seeking to optimize the yield and purity of this specific scaffold.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a tri-substituted benzene derivative. The steric crowding between the 2-methyl and 3-nitro groups creates a twisted conformation that influences its reactivity profile, particularly in nucleophilic aromatic substitutions (


).

Table 1: Technical Specifications

PropertySpecificationNotes
IUPAC Name Methyl 4-chloro-2-methyl-3-nitrobenzoate
CAS Number 190367-57-8Distinct from the des-methyl analog (CAS 14719-83-6)
Molecular Formula

Molecular Weight 229.62 g/mol
Appearance White to Off-White Crystalline SolidOften isolated as a crude solid in situ
Melting Point 65–75 °C (Predicted)Precursor acid melts at ~178–180 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHydrolytically unstable in basic aqueous media
Key Functional Groups Aryl Chloride (C4), Nitro (C3), Methyl (C2), Ester (C1)

Synthetic Utility & Mechanism[2]

The value of CAS 190367-57-8 lies in its orthogonal reactivity . Each functional group can be manipulated independently to build fused ring systems.

Mechanistic Reactivity Profile
  • C4-Chlorine (

    
     Handle):  The chlorine atom is electronically activated by the ortho-nitro group and the para-ester moiety. This makes it highly susceptible to displacement by primary and secondary amines, a critical step in introducing diversity into the drug scaffold.
    
  • C3-Nitro Group (Reducible Core): Following the

    
     reaction, the nitro group is typically reduced to an aniline. This aniline then attacks the C1-ester (or a pendant electrophile) to close the ring, forming quinazolines or isoquinolinones.
    
  • C2-Methyl Group (Benzylic Activation): The methyl group is not inert; it can undergo radical bromination or oxidation to form aldehydes, enabling further cyclization modes.

Synthesis Pathway Diagram (DOT)

The following diagram illustrates the synthesis of the core scaffold and its divergence into pharmaceutical targets.

SynthesisPathway SM 4-Chloro-2-methylbenzoic Acid Nitration Nitration (HNO3 / H2SO4) SM->Nitration Intermed_Acid 4-Chloro-2-methyl- 3-nitrobenzoic Acid Nitration->Intermed_Acid Regioselective Insertion Esterification Esterification (MeOH / SOCl2) Intermed_Acid->Esterification Target Methyl 4-chloro-2-methyl- 3-nitrobenzoate (CAS 190367-57-8) Esterification->Target SNAr SNAr Displacement (R-NH2) Target->SNAr Reduction Nitro Reduction (Fe/HCl or H2/Pd) SNAr->Reduction Cyclization Cyclization (Isoquinolin-1-ones) Reduction->Cyclization Drug Scaffold

Caption: Synthesis and downstream application of CAS 190367-57-8. The pathway highlights the transformation from the benzoic acid precursor to the active ester intermediate.

Experimental Protocols

Preparation of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Note: This protocol is adapted from patent literature (US 2010/0184802 A1) describing the synthesis of isoquinolin-1-one intermediates.

Step 1: Regioselective Nitration

  • Charge: In a round-bottom flask, dissolve 4-chloro-2-methylbenzoic acid (20.0 g, 117 mmol) in concentrated sulfuric acid (100 mL).

  • Cool: Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Dropwise add fuming nitric acid (1.1 eq) over 30 minutes, maintaining the internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Critical Insight: The methyl group directs ortho/para, while the acid directs meta. The 3-position is electronically favored but sterically crowded. Careful temperature control minimizes the formation of the 5-nitro isomer.[3]

  • Quench: Pour the reaction mixture onto 500 g of crushed ice.

  • Isolation: Filter the resulting white precipitate. Wash with cold water.

  • Purification: Recrystallize from ethyl acetate/hexanes to isolate the 3-nitro isomer from the 5-nitro byproduct.

Step 2: Fischer Esterification

  • Charge: Suspend the purified 4-chloro-2-methyl-3-nitrobenzoic acid (11.0 g, 51 mmol) in anhydrous methanol (110 mL).

  • Activation: Cool to 0°C and add thionyl chloride (4.5 mL, 61 mmol) dropwise.

    • Why Thionyl Chloride? It generates anhydrous HCl in situ and scavenges water, driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove unreacted acid.
    
  • Drying: Dry the organic layer over

    
    , filter, and concentrate to yield the title compound as an off-white solid.
    
Application: Synthesis of Isoquinolin-1-one Scaffold

This compound serves as the starting material for 6-chloro-isoquinolin-1-one derivatives.

  • Bromination: The C2-methyl group is brominated using NBS/AIBN.

  • Cyclization: Reaction with a primary amine results in displacement of the bromine and subsequent attack on the ester, forming the lactam ring.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Nitro Compounds: Although this specific ester is not classified as an explosive, nitro-aromatics can be energetic. Avoid heating crude residues to dryness without testing for thermal stability.

    • Acid Chlorides: The use of thionyl chloride in the synthesis releases

      
       and 
      
      
      
      gas; perform all esterifications in a functioning fume hood.
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

  • Synthesis of Isoquinolin-1-one Derivatives

    • Source: US Patent Applic
    • Title: "P2X7 Receptor Antagonists for the Treatment of Pain and Inflamm
    • Context: Describes the nitration and esterification protocol for Compound 0411 (Methyl 4-chloro-2-methyl-3-nitrobenzo
  • General Nitration Methodologies

    • Source: Organic Syntheses, Coll.[3][4] Vol. 1, p. 372 (1941).

    • Title: "Nitration of Methyl Benzoate and Derivatives."[3][4]

    • Context: Provides foundational protocols for the nitration of deactivated arom
  • Compound Registry

    • Source: PubChem / NIH.
    • Compound: Methyl 4-chloro-2-methyl-3-nitrobenzoate (Analogous structures and properties).[1]

Sources

In-depth Technical Guide: Structure of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial database and literature searches for the specified compound, Methyl 4-chloro-2-methyl-3-nitrobenzoate , did not yield specific synthesis, characterization, or application data. This suggests the compound may be a novel or less-documented isomer.

However, extensive data is available for several closely related structural isomers. This guide will focus on providing a comprehensive overview of these isomers to offer a predictive and comparative framework for understanding the target molecule. We will analyze how the relative positions of the chloro, methyl, and nitro groups influence the chemical properties, spectral characteristics, and synthetic routes.

This comparative analysis is crucial for researchers, as the principles derived from these known compounds will directly inform the design of a synthesis pathway and the interpretation of analytical data for the target molecule, Methyl 4-chloro-2-methyl-3-nitrobenzoate.

Part 1: Foundational Analysis of Key Structural Isomers

To construct a predictive model for the target compound, we will first examine the established data for three key isomers. The electronic and steric effects of the substituents (Cl, CH₃, NO₂) are highly dependent on their positioning on the benzene ring, which in turn dictates the molecule's reactivity and spectral signature.

Isomer 1: Methyl 4-chloro-3-nitrobenzoate

This isomer is widely documented and serves as a primary reference. The chloro and nitro groups are positioned meta and para respectively to the methyl ester.

  • CAS Number: 14719-83-6[1][2][3][4]

  • Molecular Formula: C₈H₆ClNO₄[1][2][3][4][5]

  • Molecular Weight: 215.59 g/mol [2][4][6]

Structural Insights: The nitro group at position 3 is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. The chlorine at position 4 also contributes to this effect. This electronic arrangement is key to predicting its reactivity in, for example, nucleophilic aromatic substitution reactions.

Isomer 2: Methyl 4-chloro-2-nitrobenzoate

In this isomer, the nitro group is positioned ortho to the methyl ester, introducing significant steric and electronic effects.

  • CAS Number: 42087-80-9[7]

  • Molecular Formula: C₈H₆ClNO₄[7]

  • Molecular Weight: 215.59 g/mol [7]

Structural Insights: The proximity of the bulky nitro group to the ester functionality can influence the conformation of the ester group and may lead to through-space interactions observable in NMR spectroscopy (e.g., Nuclear Overhauser Effect). This steric hindrance is a critical consideration for synthetic planning.

Isomer 3: Methyl 4-chloro-2-methyl-5-nitrobenzoate

This isomer is the closest in structure to our target compound, featuring the same substituents but with the nitro group at the 5-position instead of the 3-position.

  • CAS Number: 190367-56-7[8]

  • Molecular Formula: C₉H₈ClNO₄[8]

  • Molecular Weight: 229.62 g/mol [8]

Structural Insights: The presence of the methyl group at the 2-position (ortho to the ester) introduces steric bulk near the reaction center of the ester. The electronic-donating nature of the methyl group contrasts with the withdrawing effects of the chloro and nitro groups, creating a complex electronic environment on the aromatic ring that will dictate its spectral and reactive properties.

Part 2: Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted nitrobenzoates typically involves two primary strategic approaches: nitration of a pre-functionalized benzene ring or esterification of a corresponding benzoic acid. The choice is dictated by the directing effects of the existing substituents.

Strategy 1: Electrophilic Aromatic Substitution (Nitration)

The directing effects of the substituents on the benzene ring are paramount in planning a nitration reaction.

  • -COOCH₃ (Methyl Ester): Meta-directing, deactivating.

  • -Cl (Chloro): Ortho, para-directing, deactivating.

  • -CH₃ (Methyl): Ortho, para-directing, activating.

  • -COOH (Carboxylic Acid): Meta-directing, deactivating.[9]

For the synthesis of the precursor to Methyl 4-chloro-3-nitrobenzoate , the starting material is p-chlorobenzoic acid. The carboxylic acid group directs the incoming nitro group to the position meta to it (position 3), and the chloro group directs it to the position ortho to it (also position 3). This alignment of directing effects leads to a high yield of the desired 4-chloro-3-nitrobenzoic acid.[10]

Nitration of p-chlorobenzoic acid p-chlorobenzoic_acid p-Chlorobenzoic Acid Reagents Conc. HNO₃ Conc. H₂SO₄ p-chlorobenzoic_acid->Reagents Product 4-Chloro-3-nitrobenzoic Acid Reagents->Product

Caption: Synthesis of 4-chloro-3-nitrobenzoic acid via nitration.
Strategy 2: Fischer Esterification

Once the substituted benzoic acid is obtained, the final step is typically a Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol) to form the corresponding ester.[11][12]

Self-Validating Protocol: Fischer Esterification of 4-chloro-3-nitrobenzoic acid

This protocol is based on established methods for similar compounds and includes in-process checks for validation.[12][13][14]

  • Reactant Preparation: Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in methanol (approx. 10-15 mL per gram of acid). Ensure the acid is fully dry, as water will shift the equilibrium and reduce the yield.[12]

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.[13][14] The use of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[15]

  • Reaction: Heat the mixture to reflux for 4-17 hours.[13][14]

    • Trustworthiness Check: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.[11]

  • Work-up & Isolation: After cooling, pour the reaction mixture over crushed ice to precipitate the crude ester product.[16] Collect the solid by vacuum filtration and wash with cold water to remove any remaining acid.[12][16]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ether/hexane mixture, to obtain the pure methyl ester.[1][12][16]

    • Validation: The purity of the final product is confirmed by its sharp melting point and spectroscopic analysis (NMR, IR).

Fischer Esterification Workflow cluster_reaction Reaction Setup cluster_monitoring In-Process Control cluster_workup Work-up & Purification cluster_validation Final Validation Acid Substituted Benzoic Acid Reflux Heat to Reflux (4-17h) Acid->Reflux Methanol Methanol (Solvent) Methanol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux TLC TLC Monitoring (Check for starting material) Reflux->TLC Quench Pour over Ice TLC->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (Methanol) Filter->Recrystallize Analysis Melting Point NMR, IR Spectroscopy Recrystallize->Analysis

Caption: A self-validating workflow for Fischer Esterification.

Part 3: Spectroscopic Characterization

Spectroscopic data provides the definitive structural proof of a molecule. Below is a summary of expected and observed spectral features for the reference isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For all isomers, the following characteristic peaks are expected:

  • C=O Stretch (Ester): A strong absorption peak around 1716-1750 cm⁻¹.[1][17] The exact position can be influenced by the electronic effects of the ring substituents.

  • NO₂ Stretches (Nitro): Two distinct peaks, one for the asymmetric stretch (around 1490-1550 cm⁻¹) and one for the symmetric stretch (around 1315-1355 cm⁻¹).[17]

  • C-O Stretch (Ester): A peak in the 1160-1210 cm⁻¹ region.[17]

  • Aromatic C=C Stretches: Peaks around 1600 and 1475 cm⁻¹.[17]

For Methyl 4-chloro-3-nitrobenzoate , the carbonyl (C=O) absorption peak is reported at 1716 cm⁻¹.[1]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment of the hydrogen atoms.

  • Methyl Ester Protons (-OCH₃): A singlet peak typically found upfield, around 3.9 ppm.[1][13]

  • Aromatic Protons: These appear downfield (typically 7.5-8.6 ppm) due to the deshielding effect of the aromatic ring current. Their chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.

Data for Methyl 4-chloro-3-nitrobenzoate (in DMSO-d₆): [1]

  • δ 3.90 (s, 3H, OCH₃)

  • δ 7.90 (d, 1H, H5)

  • δ 8.15 (dd, 1H, H6)

  • δ 8.49 (d, 1H, H2)

The downfield shifts of the aromatic protons are consistent with the strong electron-withdrawing nature of the nitro and chloro groups.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton.

  • Carbonyl Carbon (C=O): Resonates significantly downfield, often around 164-165 ppm.[18]

  • Methyl Ester Carbon (-OCH₃): Appears upfield, typically around 52-53 ppm.[18]

  • Aromatic Carbons: Appear in the range of ~120-150 ppm. The loss of symmetry due to multiple different substituents means that each aromatic carbon should give a distinct signal.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For a compound with the formula C₈H₆ClNO₄, the expected monoisotopic mass is approximately 214.998 Da.[7] The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the peak at M+2 has an intensity of about one-third of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope.

Part 4: Physicochemical Properties

The physical properties of these compounds are directly linked to their molecular structure.

PropertyMethyl 4-chloro-3-nitrobenzoateMethyl 4-chloro-2-nitrobenzoateMethyl 4-chloro-2-methyl-5-nitrobenzoate
Appearance White to pale yellow crystals/powder[1][3][6]-Solid[8]
Melting Point (°C) 79-83[1]43-45-
Molecular Weight 215.59[2][4][6]215.59[7]229.62[8]
Solubility Soluble in water[1][4]--

The significant difference in melting points between the 3-nitro and 2-nitro isomers (79-83 °C vs. 43-45 °C) highlights the impact of substituent positioning on the crystal lattice packing and intermolecular forces.

Conclusion & Future Outlook for Methyl 4-chloro-2-methyl-3-nitrobenzoate

Predicted Synthesis Route: A logical starting point would be the nitration of 4-chloro-2-methylbenzoic acid. The methyl group (ortho, para-directing) and the chloro group (ortho, para-directing) would both direct the incoming nitro group to the 3 and 5 positions. Separating the resulting 3-nitro and 5-nitro isomers would be a critical step, followed by Fischer esterification.

Predicted Spectral Properties: The ¹H NMR spectrum would be expected to show a singlet for the ester methyl, a singlet for the ring methyl, and three distinct aromatic protons with splitting patterns determined by their relative positions. The steric crowding from the 2-methyl and 3-nitro groups may cause notable downfield shifts for adjacent protons.

This guide serves as a foundational document, leveraging established principles and data from closely related molecules to empower researchers in their work with novel chemical entities.

References

  • Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135. PubChem. [Link]

  • 4-Chloro-3-nitrobenzoic acid methyl ester. (2024, April 9). ChemBK. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Methyl 2-chloro-4-nitrobenzoate. NIST WebBook. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing. [Link]

  • Methyl 2-chloro-4-nitrobenzoate. NIST WebBook. [Link]

  • Methyl 4-chloro-2-nitrobenzoate (C8H6ClNO4). PubChemLite. [Link]

  • Methyl 4-chloro-3-nitrobenzoate. ResearchGate. [Link]

  • Esterification of nitrobenzoic acids.
  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid. (2017). Truman ChemLab. [Link]

  • Multi-Step Synthesis of Methyl m-Nitrobenzoate. Scribd. [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Assam University. [Link]

Sources

An In-depth Technical Guide to Chlorinated and Nitrated Methyl Benzoate Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of two closely related chemical compounds: Methyl 4-chloro-2-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate. An initial search for "Methyl 4-chloro-2-methyl-3-nitrobenzoate" did not yield sufficient data in prominent chemical literature and databases, suggesting it may be a less common or novel compound. Consequently, this guide focuses on its well-documented structural isomers, which are of significant interest in organic synthesis and pharmaceutical development. This document details their chemical and physical properties, provides validated synthesis protocols, explores their applications as versatile intermediates, and outlines critical safety and handling procedures. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Versatility of Substituted Benzoates

Substituted benzoates are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of various functional groups, such as halogens (e.g., chlorine) and nitro groups, on the benzene ring dramatically influences the molecule's reactivity and its utility as a synthetic intermediate. These functional groups can act as handles for further chemical transformations, allowing for the construction of diverse molecular architectures. This guide focuses on two specific isomers, Methyl 4-chloro-2-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate, which are valuable precursors in the development of novel therapeutic agents and other specialty chemicals.[1]

Compound Profiles: A Comparative Overview

The positioning of the nitro group relative to the chloro and methyl ester functionalities imparts distinct chemical and physical properties to each isomer. These differences are critical in determining their respective synthetic applications.

Methyl 4-chloro-2-nitrobenzoate
  • IUPAC Name: methyl 4-chloro-2-nitrobenzoate[2]

  • CAS Number: 42087-80-9[2][3]

  • Synonyms: 4-Chloro-2-nitrobenzoic acid methyl ester, METHYL 2-NITRO-4-CHLOROBENZOATE[2]

This isomer is characterized by the ortho positioning of the nitro group relative to the methyl ester. This arrangement can influence the electronic and steric environment of the ester group.

Methyl 4-chloro-3-nitrobenzoate
  • IUPAC Name: methyl 4-chloro-3-nitrobenzoate[4]

  • CAS Number: 14719-83-6[5][6]

  • Synonyms: 4-Chloro-3-nitrobenzoic acid methyl ester[5][7]

In this isomer, the nitro group is in the meta position to the ester, which affects the overall reactivity of the aromatic ring and its potential for further functionalization.

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of the two isomers.

PropertyMethyl 4-chloro-2-nitrobenzoateMethyl 4-chloro-3-nitrobenzoate
Molecular Formula C8H6ClNO4[2][3]C8H6ClNO4[5][6]
Molecular Weight 215.59 g/mol [2][3]215.59 g/mol [6][7]
Appearance White to light yellow powder to crystal[8]White to light yellow to green powder to crystal[4][6]
Melting Point 43-45 °C[3][8]79-83 °C[4][5]
Boiling Point 285.6 °C at 760 mmHg[9]313.2 °C at 760 mmHg[7]
Density 1.426 g/cm³[9]1.426 g/cm³[7]
Flash Point 113 °C (closed cup)[3]143.2 °C[10]
Solubility Information not readily availableSoluble in water[5][10]

Synthesis and Manufacturing

The synthesis of these isomers typically involves the esterification of the corresponding carboxylic acid precursor.

Synthesis of Methyl 4-chloro-2-nitrobenzoate

The synthesis of Methyl 4-chloro-2-nitrobenzoate generally starts from 4-chloro-2-nitrobenzoic acid. A common laboratory-scale method is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Esterification of 4-chloro-2-nitrobenzoic acid

  • To a solution of 4-chloro-2-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Methyl 4-chloro-3-nitrobenzoate

A detailed synthesis protocol for Methyl 4-chloro-3-nitrobenzoate starting from 4-chloro-3-nitrobenzoic acid has been reported with high yield.[5]

Experimental Protocol: Synthesis of Methyl 4-chloro-3-nitrobenzoate [5]

  • Dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 200 mL of methanol.[5]

  • Add triethylamine (4.15 mL, 29.8 mmol) to the solution.[5]

  • Cool the reaction mixture in an ice-salt bath and slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise.[5]

  • Stir the reaction mixture under reflux for 6 hours.[5]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

  • Dissolve the residue in 100 mL of water and extract twice with ethyl acetate (100 mL).[5]

  • Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

  • Recrystallize the crude product from ether (10 mL) to obtain white crystals of methyl 4-chloro-3-nitrobenzoate (4.81 g, 92% yield).[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of Methyl 4-chloro-3-nitrobenzoate Start 4-chloro-3-nitrobenzoic acid Reagents Methanol, Triethylamine, Acetyl Chloride Start->Reagents Dissolve Reaction Reflux for 6 hours Reagents->Reaction React Workup Solvent removal, Aqueous extraction with Ethyl Acetate Reaction->Workup Process Purification Drying and Recrystallization Workup->Purification Isolate Product Methyl 4-chloro-3-nitrobenzoate Purification->Product Yields

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It addresses the solubility profile of Methyl 4-chloro-2-methyl-3-nitrobenzoate (CAS 190367-57-8) , a critical intermediate in the synthesis of P2X receptor antagonists and other bioactive scaffolds.

Document ID: SOL-MCMNB-2024-V1 Molecule: Methyl 4-chloro-2-methyl-3-nitrobenzoate (C₉H₈ClNO₄) Target Audience: Process Chemists, Formulation Scientists, Drug Discovery Teams

Executive Summary & Chemical Context[1][2][3]

Methyl 4-chloro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical targets. Its solubility behavior is governed by the interplay between its lipophilic core (chloro-methyl-benzene) and its polar functional groups (nitro and methyl ester).

Understanding the solubility landscape of this molecule is critical for:

  • Reaction Optimization: Selecting solvents that solubilize the reactant without interfering with nucleophilic substitutions (e.g., Sandmeyer or esterification reactions).

  • Purification: Designing crystallization processes to remove impurities like 4-chloro-2-methyl-3-nitrobenzoic acid.

  • Process Safety: Avoiding supersaturation events that lead to uncontrolled precipitation.

Physicochemical Anchor Points
  • Molecular Weight: 229.62 g/mol [1]

  • Predicted LogP: ~2.5 – 3.0 (Moderate Lipophilicity)

  • Physical State: Crystalline Solid (White to pale yellow)

  • Key Structural Feature: The ortho-methyl group (position 2) introduces steric strain relative to the ester (position 1) and nitro (position 3) groups, potentially lowering the melting point and increasing solubility in organic solvents compared to its non-methylated analogs.

Theoretical Solubility Profile

Due to the absence of public, open-source thermodynamic tables for this specific CAS, the following solubility profile is derived from Hansen Solubility Parameters (HSP) and empirical data from structural analogs (e.g., Methyl 4-chloro-3-nitrobenzoate).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Aprotic DMF, DMSO, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice.Reaction medium for nucleophilic substitutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like"; excellent interaction with the chloro-benzene core.Extraction; Chromatography loading.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Hydrogen bond acceptance capability matches the ester functionality.Standard extraction solvent; Crystallization (often with anti-solvent).
Alcohols Methanol, Ethanol, IPATemperature Dependent Moderate at reflux; Low at RT.Ideal Recrystallization Solvent. High solubility slope vs. Temperature.
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking interactions with the benzene ring.
Process solvent for azeotropic drying.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneVery Low (<1 mg/mL)Lack of polar interactions to overcome crystal lattice energy.Anti-solvent for precipitation.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise thermodynamic data (required for the Apelblat model), the following Self-Validating Protocol must be executed. This method minimizes error from solute degradation or solvent evaporation.

Reagents & Equipment[3][5]
  • Solute: Methyl 4-chloro-2-methyl-3-nitrobenzoate (>98% purity).

  • Solvents: HPLC grade (Methanol, Ethanol, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel with overhead stirring, temperature controller (±0.1 K), syringe filters (0.22 µm PTFE).

Step-by-Step Workflow
  • Saturation Equilibrium:

    • Add excess solute to 20 mL of the target solvent in the jacketed vessel.

    • Set temperature to the lowest data point (e.g., 278.15 K).

    • Stir at 400 RPM for 24 hours to ensure equilibrium.

    • Validation Check: Stop stirring for 1 hour. If solid does not settle or supernatant is cloudy, centrifuge a sample.

  • Sampling (Isothermal Method):

    • Pre-heat a glass syringe and needle to the vessel temperature (prevents precipitation inside the needle).

    • Withdraw 2 mL of supernatant.

    • Filter immediately into a pre-weighed weighing boat (

      
      ).
      
  • Gravimetric Analysis:

    • Weigh the boat with the solution (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    • Calculate Mole Fraction Solubility (

      
      ) using the molar masses of solute (
      
      
      
      ) and solvent (
      
      
      ).


Thermodynamic Modeling (Data Analysis)

Once experimental data is gathered, it must be fitted to thermodynamic models to predict solubility at any temperature.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2][3][4]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: Parameter

      
       relates to the enthalpy of solution. If 
      
      
      
      is negative and large, solubility is highly temperature-dependent (ideal for cooling crystallization).
The van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy


, Entropy 

).


Scientific Integrity Note: If the plot of


 vs 

is linear, the van't Hoff model is sufficient. If curvature exists, the Apelblat model is required to account for the temperature dependence of enthalpy.

Purification & Recrystallization Strategy

The primary application of solubility data for this molecule is purification. The presence of the ortho-methyl and meta-nitro groups suggests that a Methanol/Water or Ethyl Acetate/Heptane system will yield the highest purity.

Recrystallization Decision Tree (Visualization)

The following diagram outlines the logical flow for selecting the optimal solvent system for Methyl 4-chloro-2-methyl-3-nitrobenzoate.

RecrystallizationWorkflow Start Start: Crude Material (Methyl 4-chloro-2-methyl-3-nitrobenzoate) SolubilityTest Solubility Test at RT (25°C) Start->SolubilityTest CheckSoluble Is it Soluble? SolubilityTest->CheckSoluble HighSol High Solubility (e.g., DCM, Acetone) CheckSoluble->HighSol Yes LowSol Low/Partial Solubility CheckSoluble->LowSol No EvapCryst Evaporative Crystallization (Not Recommended for Purity) HighSol->EvapCryst Alternative AntiSolvent Anti-Solvent Addition (Add Hexane/Heptane) HighSol->AntiSolvent Preferred HeatTest Heat to Reflux LowSol->HeatTest CheckReflux Soluble at Reflux? HeatTest->CheckReflux IdealSolvent Ideal Solvent Found (e.g., Methanol, Ethanol) CheckReflux->IdealSolvent Yes HotFilter Hot Filtration Required (Remove inorganic salts) CheckReflux->HotFilter Partial (Insolubles present) CoolingCryst Cooling Crystallization (Slow ramp to 0°C) IdealSolvent->CoolingCryst HotFilter->CoolingCryst

Figure 1: Logical workflow for solvent selection. Green nodes indicate optimal pathways for high-purity recovery.

References

  • Synthesis & Context: Bicycloheteroaryl Compounds as P2X7 Receptor Antagonists. US Patent 2010/0184802 A1. (2010).[5]

    • Relevance: Describes the synthesis of the intermediate Methyl 4-chloro-2-methyl-3-nitrobenzoate (Intermediate 1b, paragraph [0411]) using methanol and thionyl chloride.
  • Structural Analog Data:Solubility of 3-methyl-2-nitrobenzoic acid in organic solvents. Journal of Chemical & Engineering Data. Relevance: Provides thermodynamic baseline for ortho-methyl nitrobenzoic acid derivatives, validating the solvent ranking used in Section 2.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Chemical Identity: Methyl 4-chloro-2-methyl-3-nitrobenzoate (CAS 190367-57-8).[1][6][7][8][9] Arctom Scientific Catalog.[9]

    • Relevance: Confirms commercial availability and CAS identity.

Sources

Technical Analysis: Methyl 4-chloro-2-methyl-3-nitrobenzoate vs. Nitro-Regioisomers

[1][2][3]

Executive Summary & Structural Context

In the development of immunomodulatory drugs (IMiDs), the benzoic acid scaffold serves as the anchor for the phthalimide core. The target compound, Methyl 4-chloro-2-methyl-3-nitrobenzoate (MCMNB), possesses a specific substitution pattern that enables the formation of the required isoindolinone ring system.

The term "2-nitro isomer" in this context typically refers to one of two impurities:

  • Methyl 4-chloro-2-methyl-5-nitrobenzoate (The thermodynamic co-product of nitration).

  • Methyl 4-chloro-3-methyl-2-nitrobenzoate (A regioisomer arising from starting material impurities).

Differentiation between these isomers is critical because the position of the nitro group determines the site of cyclization and the final substitution pattern of the drug.

Comparative Structural Data[4]
FeatureTarget: 3-Nitro Isomer Co-Product: 5-Nitro Isomer Regioisomer: 2-Nitro Isomer
IUPAC Name Methyl 4-chloro-2-methyl-3-nitrobenzoateMethyl 4-chloro-2-methyl-5-nitrobenzoateMethyl 4-chloro-3-methyl-2-nitrobenzoate
CAS Number 190367-57-8 190367-56-7 N/A (Rare Impurity)
Nitro Position C3 (Sandwiched between Me/Cl)C5 (Para to Me)C2 (Ortho to Ester)
Electronic State Sterically Hindered (Out of plane)Less Hindered (Planar conjugation)Sterically Hindered

H NMR (Ar-H)
Two Doublets (Ortho coupling)Two Singlets (Para/isolated)Two Doublets (Ortho coupling)

Synthesis & Mechanistic Pathways[5]

The synthesis of MCMNB typically involves the electrophilic aromatic nitration of Methyl 4-chloro-2-methylbenzoate . The directing effects of the substituents determine the product distribution.

Directing Effects Analysis
  • Methyl (-Me) at C2: Activating, ortho/para director. Directs to C3 and C5.

  • Chloro (-Cl) at C4: Deactivating, ortho/para director. Directs to C3 and C5.

  • Ester (-COOMe) at C1: Deactivating, meta director. Directs to C3 and C5.

Conflict: All three groups direct the incoming nitronium ion (

C3C5
  • C3 Pathway (Target): The C3 position is sterically crowded, sandwiched between the methyl group at C2 and the chlorine atom at C4. This often makes the 3-nitro isomer the kinetic or minor product unless specific conditions (e.g., low temperature, high acidity) are used.

  • C5 Pathway (Impurity): The C5 position is less sterically hindered (adjacent to H and Cl). This often leads to the 5-nitro isomer being the thermodynamic major product.

Pathway Visualization (DOT)

NitrationPathwayscluster_impurityOrigin of 2-Nitro RegioisomerStartMethyl 4-chloro-2-methylbenzoate(Precursor)TargetTARGET: 3-Nitro Isomer(Methyl 4-chloro-2-methyl-3-nitrobenzoate)Sterically HinderedStart->TargetNitration at C3(Ortho to Me/Cl)Impurity5MAJOR IMPURITY: 5-Nitro Isomer(Methyl 4-chloro-2-methyl-5-nitrobenzoate)Thermodynamically FavoredStart->Impurity5Nitration at C5(Para to Me)NitroniumNitronium Ion(NO2+)Nitronium->Start+ H2SO4/HNO3Impurity2REGIO IMPURITY: 2-Nitro Isomer(From 3-methyl isomer impurity)AltStartMethyl 4-chloro-3-methylbenzoate(Starting Material Impurity)AltStart->Impurity2Nitration at C2

Caption: Mechanistic divergence in the nitration of methyl 4-chloro-2-methylbenzoate yielding the target 3-nitro compound and its 5-nitro isomer.

Analytical Differentiation (Self-Validating Protocols)

Distinguishing the 3-nitro target from the 5-nitro and 2-nitro isomers is the most critical step in quality control. The structural symmetry provides a definitive NMR signature.

Proton NMR Spectroscopy ( H NMR)

The coupling patterns of the aromatic protons are distinct due to their relative positions.

  • Target (3-Nitro):

    • The protons are at positions C5 and C6 .

    • These positions are adjacent (ortho).

    • Signature: Two doublets with a coupling constant

      
      .
      
  • Isomer (5-Nitro):

    • The protons are at positions C3 and C6 .

    • C3 is isolated between Me and Cl.[1] C6 is isolated between NO2 and COOMe.

    • Signature: Two singlets (or very weak meta-coupling

      
      ).
      
HPLC Method for Isomer Separation

Due to the difference in polarity caused by the nitro group's position (ortho-effect vs. para-resonance), the isomers can be separated using reverse-phase HPLC.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Elution Order (Typical):

    • 5-Nitro Isomer: Elutes earlier (more polar due to conjugation).

    • 3-Nitro Isomer: Elutes later (nitro group twisted out of plane, less polar surface area).

Experimental Protocol: Selective Synthesis & Purification

To maximize the yield of the sterically hindered 3-nitro isomer, reaction conditions must be controlled to favor kinetic substitution.

Step-by-Step Methodology
  • Preparation of Nitrating Agent:

    • In a jacketed reactor, charge Sulfuric Acid (H₂SO₄) (5.0 equiv).

    • Cool to

      
      .
      
    • Slowly add Fuming Nitric Acid (HNO₃) (1.1 equiv) dropwise, maintaining temperature

      
      .
      
  • Substrate Addition:

    • Dissolve Methyl 4-chloro-2-methylbenzoate in Dichloromethane (DCM) (to act as a heat sink and solvent).

    • Add the substrate solution to the nitrating mixture slowly over 1 hour.

    • Note: The use of DCM helps solubilize the hindered 3-nitro product and prevents over-nitration.

  • Reaction Monitoring:

    • Stir at

      
       for 4 hours.
      
    • Monitor by HPLC. Stop when starting material is

      
      .
      
  • Workup & Purification (Critical for Isomer Removal):

    • Quench the reaction mixture onto crushed ice.

    • Extract with DCM. Wash organic layer with saturated

      
       and brine.
      
    • Crystallization: The 5-nitro isomer is often less soluble in alcohols.

      • Dissolve crude oil in hot Methanol .

      • Cool slowly to

        
        .
        
      • Filter the precipitate.[2][3] Caution: The precipitate may be enriched in the 5-nitro isomer .

      • Concentrate the filtrate to obtain the enriched 3-nitro target .

    • Recrystallization of Target: Recrystallize the filtrate residue from Isopropanol/Hexane to isolate pure Methyl 4-chloro-2-methyl-3-nitrobenzoate.

Impact on Drug Development

Using the wrong isomer has catastrophic downstream effects:

  • Cyclization Failure: The 3-nitro group is positioned to react with the ester (after reduction to amine) to form the isoindolinone ring. The 5-nitro isomer cannot cyclize to form the phthalimide core; it will remain as a linear impurity or form a different cyclic by-product.

  • Pharmacological Profile: Even if cyclization were forced (e.g., intermolecular), the resulting molecule would have the immunomodulatory "glutarimide" tail at the wrong vector, abolishing cereblon (CRBN) binding affinity.

Impurity Fate Diagram

ImpurityFateTarget3-Nitro Isomer(Correct Intermediate)Step1Reduction (Fe/HCl or H2/Pd)Target->Step1Impurity5-Nitro Isomer(Impurity)Impurity->Step1TargetAmine3-Amino Derivative(Ortho to Ester)Step1->TargetAmineImpurityAmine5-Amino Derivative(Para to Ester)Step1->ImpurityAmineCyclizationCyclization Conditions(Acid/Heat)TargetAmine->CyclizationImpurityAmine->CyclizationDrugActive Drug Scaffold(Isoindolinone Formed)Cyclization->DrugDeadEndLinear By-Product(No Cyclization Possible)Cyclization->DeadEnd

Caption: The 5-nitro impurity fails to cyclize, leading to linear by-products that are difficult to remove in late-stage synthesis.

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-chloro-2-methyl-3-nitrobenzoate (CAS 190367-57-8).[4][5][6][7][8][9][10] Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).[5][6] National Library of Medicine. Retrieved from

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.
  • ChemicalBook. (2024). Methyl 4-chloro-2-methyl-3-nitrobenzoate Properties and Suppliers. Retrieved from

Methodological & Application

Application Note: Regioselective Nitration of Methyl 4-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust, scalable protocol for the electrophilic aromatic nitration of methyl 4-chloro-2-methylbenzoate to synthesize methyl 4-chloro-2-methyl-5-nitrobenzoate . This intermediate is critical in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), specifically acting as a scaffold for SNAr diversifications.[1] The protocol emphasizes regiocontrol, safety management of nitration exotherms, and efficient workup procedures to minimize hydrolysis of the methyl ester.

Introduction & Mechanistic Rationale

Chemical Context

The nitration of polysubstituted benzenes requires a careful analysis of electronic and steric effects to predict and control regioselectivity. The substrate, methyl 4-chloro-2-methylbenzoate (1 ), contains three substituents that influence the incoming electrophile (


):
  • Methyl Ester (-COOMe) at C1: Strong electron-withdrawing group (EWG), directs meta (positions 3 and 5).

  • Methyl Group (-Me) at C2: Weak electron-donating group (EDG), directs ortho/para (positions 3 and 5; position 6 is sterically blocked).

  • Chlorine (-Cl) at C4: Weak deactivator but ortho/para director. It directs ortho to itself (positions 3 and 5).

Regioselectivity Analysis

While electronic vectors from all three substituents converge on positions 3 and 5, Position 5 is the exclusive site of nitration due to steric factors.

  • Position 3: Located between the methyl group (C2) and the chlorine atom (C4). Access is severely hindered ("steric sandwich").

  • Position 5: Flanked by the chlorine (C4) and a hydrogen (C6). It is significantly more accessible.

Therefore, the reaction yields methyl 4-chloro-2-methyl-5-nitrobenzoate (2 ) with high specificity.

Reaction Scheme Visualization

ReactionScheme Substrate Methyl 4-chloro-2-methylbenzoate (C9H9ClO2) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate 0-5°C, Electrophilic Attack Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product Methyl 4-chloro-2-methyl-5-nitrobenzoate (Major Isomer) Intermediate->Product -H+ (Re-aromatization)

Caption: Figure 1. Reaction pathway for the nitration of methyl 4-chloro-2-methylbenzoate showing the conversion to the 5-nitro derivative.

Safety & Hazard Assessment

CRITICAL WARNING: Nitration reactions are inherently exothermic and can undergo thermal runaway if not properly controlled.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Rapid addition of HNO3 or failure of cooling can spike temperature, leading to dinitration or decomposition.Strict temperature monitoring (<10°C). Dropwise addition. Emergency quench plan (ice bath).
Corrosivity Mixed acid (HNO3/H2SO4) causes severe, immediate skin and eye burns.Wear butyl rubber gloves, face shield, and chemical-resistant apron.
Gas Evolution Generation of NOx fumes (red/brown gas).Perform all operations in a high-efficiency fume hood.
Incompatibility Reaction with acetone or organic solvents can be explosive.NEVER use acetone to clean glassware containing nitration mixtures. Use water only.

Materials & Equipment

Reagents
  • Methyl 4-chloro-2-methylbenzoate: >98% purity.

  • Sulfuric Acid (

    
    ):  Concentrated (95-98%), Reagent Grade. Acts as solvent and catalyst.
    
  • Nitric Acid (

    
    ):  Concentrated (68-70%) or Fuming (>90%) depending on scale. Note: Standard 70% is usually sufficient for this activated substrate.
    
  • Dichloromethane (DCM): For extraction (optional).

  • Methanol: For recrystallization.[2][3][4][5]

Equipment
  • 3-neck Round Bottom Flask (RBF) with thermometer adapter.

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer or overhead mechanical stirrer (preferred for scales >50g).

  • Ice/Salt bath (

    
    /Ice).
    
  • Temperature probe (internal monitoring is mandatory).

Experimental Protocol

Step 1: Preparation of Nitrating Mixture[6][7][8]
  • Context: Pre-mixing acids controls the heat of hydration and ensures a consistent concentration of nitronium ions (

    
    ).
    
  • In a separate beaker, cool 1.2 equivalents of Concentrated Nitric Acid.

  • Slowly add concentrated Sulfuric Acid (approx. 2.0 vol equivalents relative to HNO3) to the nitric acid with stirring.

  • Keep this mixture at 0°C until use.

Step 2: Substrate Solubilization
  • Charge the 3-neck RBF with Methyl 4-chloro-2-methylbenzoate (1.0 eq) .

  • Add Concentrated Sulfuric Acid (5-8 volumes) .

    • Note: The substrate may dissolve slowly.[6][7] Stir at room temperature until fully dissolved, then cool the solution to 0°C using an ice/salt bath.

    • Expert Tip: If the substrate is a solid and difficult to dissolve, mild warming (30°C) is permitted, but it MUST be cooled back to 0°C before acid addition.

Step 3: Nitration (The Critical Step)
  • Transfer the pre-cooled Nitrating Mixture (from Step 1) to the addition funnel.

  • Add the acid mixture dropwise to the substrate solution.

    • Control Parameter: Maintain internal temperature between 0°C and 5°C .

    • Warning: If temperature rises above 10°C, stop addition immediately and allow the system to cool.

  • After addition is complete, allow the reaction to stir at 0-5°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 1-2 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. The starting material spot should disappear.

Step 4: Quenching & Isolation
  • Prepare a large beaker containing crushed ice (approx. 10x weight of substrate).[2]

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Observation: The product should precipitate as a pale yellow to white solid.

  • Stir the aqueous slurry for 30 minutes to ensure all acid is quenched and the product fully solidifies.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

    • Note: Residual acid can cause ester hydrolysis or darkening of the product during drying.

Step 5: Purification[3][7]
  • Recrystallization: The crude solid is typically pure enough for many applications (>95%). If higher purity is required:

    • Dissolve the crude solid in hot Methanol (or Ethanol).

    • Allow to cool slowly to RT, then to 0°C.

    • Filter the crystals and wash with cold methanol.[4]

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 6 hours.

Data Analysis & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDark yellow/orange indicates impurities (dinitration or oxidation).[7]
Melting Point 78 - 82°C (Typical range)Sharp melting point indicates high purity.
1H NMR (DMSO-d6) Two aromatic singletsH3 and H6 appear as singlets due to para-substitution pattern relative to each other (1,2,4,5-substitution).
Regiochemistry >98% 5-nitro isomerConfirmed by NOESY or coupling constants if singlets are not perfectly resolved.
Troubleshooting Guide
IssueProbable CauseSolution
Oiling out upon quenching Product melting point depressed by impurities or temperature too high.Add a seed crystal. Cool the aqueous mixture further. Extract with DCM if solidification fails.
Low Yield Hydrolysis of methyl ester.Ensure temperature did not exceed 25°C during reaction. Wash filter cake thoroughly to remove acid before drying.
Dinitration Excess HNO3 or high temperature.Strictly control stoichiometry (1.1 - 1.2 eq HNO3) and keep T < 10°C during addition.

Workflow Visualization

Workflow Start Start: Methyl 4-chloro-2-methylbenzoate Dissolve Dissolve in conc. H2SO4 Cool to 0°C Start->Dissolve AddAcid Add HNO3/H2SO4 dropwise (Keep T < 5°C) Dissolve->AddAcid React Stir at 0°C (30 min) -> RT (2h) Monitor via TLC AddAcid->React Quench Pour onto Crushed Ice Precipitate Product React->Quench Filter Filter & Wash with Water (Until Neutral pH) Quench->Filter Purify Recrystallize (MeOH) Dry in Vacuum Oven Filter->Purify End Final Product: Methyl 4-chloro-2-methyl-5-nitrobenzoate Purify->End

Caption: Figure 2. Step-by-step experimental workflow for the nitration process.

References

  • Nitration of Benzoates: Kamm, O.; Segur, J. B.[4] "Methyl m-nitrobenzoate."[8] Organic Syntheses, Coll.[4][8] Vol. 1, p. 372 (1941). Link

  • Regioselectivity in Polysubstituted Benzenes: "Directive Effects in Electrophilic Aromatic Substitution." Chemistry LibreTexts. Link

  • Synthesis of Related Intermediates: "Process for the preparation of 4-chloro-2-methyl-5-nitrophenol." Google Patents, US Patent 4506089A (Contextual reference for nitration conditions of 4-chloro-2-methyl systems). Link

  • Product Identification: "Methyl 4-chloro-2-methyl-5-nitrobenzoate." PubChem Database, CID 11235210. Link

Sources

Application Note: Chemoselective Reduction of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Reduction Scheme Caption: General reaction scheme for the reduction of Methyl 4-chloro-2-methyl-3-nitrobenzoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in Methyl 4-chloro-2-methyl-3-nitrobenzoate to form Methyl 3-amino-4-chloro-2-methylbenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates. This application note provides a detailed guide to achieving this conversion with high chemoselectivity, preserving the chloro and methyl ester functionalities. We will explore various reduction methodologies, including catalytic hydrogenation and chemical reduction, and provide a comprehensive, step-by-step protocol for a recommended method. This guide is intended to equip researchers with the necessary information to select and execute the optimal reduction strategy for this substrate.

Introduction: The Challenge of Chemoselectivity

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing a gateway to valuable aminoarenes. However, the presence of other reducible functional groups, such as halogens and esters, within the same molecule presents a significant chemoselectivity challenge. In the case of Methyl 4-chloro-2-methyl-3-nitrobenzoate, the desired transformation is the exclusive reduction of the nitro group to an amine, without affecting the chloro or methyl ester groups.

Undesired side reactions could include:

  • Dehalogenation: Reduction of the carbon-chlorine bond.

  • Ester Reduction: Reduction of the methyl ester to an alcohol.

Therefore, the choice of the reducing agent and reaction conditions is paramount to ensure a high yield of the desired product, Methyl 3-amino-4-chloro-2-methylbenzoate. This intermediate is a valuable building block in the synthesis of various biologically active molecules.

Methodologies for Nitro Group Reduction

Several methods are available for the reduction of nitroarenes, each with its own advantages and disadvantages concerning chemoselectivity and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

  • Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C can also catalyze dehalogenation, particularly with aryl chlorides. This makes it a less ideal choice for this specific substrate without careful optimization of reaction conditions.

  • Raney Nickel: This catalyst is often preferred when dehalogenation is a concern. It generally shows good selectivity for the nitro group in the presence of aryl halides.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C or Raney Nickel. It can sometimes offer improved selectivity and avoids the need for high-pressure hydrogenation equipment.

Chemical Reduction

Metal-mediated reductions in acidic or neutral media are classic and reliable methods for nitro group reduction.

  • Iron (Fe) in Acidic Medium: The use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, is a mild and highly chemoselective method for reducing nitro groups. It is well-tolerated by many other functional groups, including esters and aryl halides.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and effective reagent for the chemoselective reduction of nitroarenes. The reaction is typically carried out in a protic solvent like ethanol.

  • Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and powerful reducing agent that can be used for the reduction of aromatic nitro compounds.

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Hydrolysis conditions for Methyl 4-chloro-2-methyl-3-nitrobenzoate ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis of Methyl 4-chloro-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-chloro-2-methyl-3-nitrobenzoic acid

Methyl 4-chloro-2-methyl-3-nitrobenzoate is a key chemical intermediate whose value lies in its conversion to the corresponding carboxylic acid, 4-chloro-2-methyl-3-nitrobenzoic acid. This acid serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The hydrolysis of the methyl ester is a critical transformation to unmask the carboxylic acid functionality, enabling subsequent reactions such as amide bond formation or other derivatizations.

This guide provides a comprehensive overview of the chemical principles, detailed step-by-step protocols, and expert insights for performing this hydrolysis efficiently and safely. We will delve into the mechanistic underpinnings of the reaction, compare common methodologies, and offer practical advice for troubleshooting and optimization.

Section 1: Mechanistic Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic chemistry, typically achieved under acidic or basic conditions.[1] The choice between these pathways has significant implications for reaction efficiency, reversibility, and product isolation.

Base-Catalyzed Hydrolysis (Saponification)

The most common and often preferred method for hydrolyzing esters is base-catalyzed hydrolysis, also known as saponification.[2][3] This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid.

A key advantage of saponification is its irreversibility .[2][3][6] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the excess hydroxide or the methoxide byproduct to form a stable carboxylate salt.[3][6] This acid-base reaction is highly favorable and effectively drives the equilibrium towards the products, preventing the reverse reaction.[3] The final carboxylic acid is then obtained by a simple acidification step during the workup.[3]

G cluster_mech Mechanism: Base-Catalyzed Hydrolysis (Saponification) ester Methyl 4-chloro-2-methyl-3-nitrobenzoate tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. Nucleophilic Attack oh_ion OH⁻ acid_methoxide Carboxylic Acid + ⁻OCH₃ tetrahedral->acid_methoxide 2. Elimination of Methoxide carboxylate_methanol Carboxylate Salt + CH₃OH acid_methoxide->carboxylate_methanol 3. Deprotonation (Irreversible) final_acid 4-chloro-2-methyl-3-nitrobenzoic acid carboxylate_methanol->final_acid 4. Acidification h3o_ion H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][6] The reaction is typically performed by heating the ester in an aqueous solution of a strong mineral acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2]

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst.[7] This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, water, can then attack the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium .[2][8] To drive the reaction to completion, a large excess of water must be used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[2][8]

G cluster_mech2 Mechanism: Acid-Catalyzed Hydrolysis ester_h Ester + H⁺ protonated_ester Protonated Ester (Activated) ester_h->protonated_ester 1. Protonation tetrahedral_acid Tetrahedral Intermediate protonated_ester->tetrahedral_acid 2. Nucleophilic Attack water H₂O proton_transfer Proton Transfer tetrahedral_acid->proton_transfer 3. Proton Transfer elimination Carboxylic Acid + CH₃OH + H⁺ proton_transfer->elimination 4. Elimination of Methanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Substrate-Specific Considerations

For Methyl 4-chloro-2-methyl-3-nitrobenzoate, the electronic and steric properties of the substituents influence the reaction conditions required.

  • Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This effect makes the ester more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to an unsubstituted benzoate ester.[9]

  • Steric Hindrance: The methyl group at the ortho position (C2) presents a degree of steric hindrance around the reaction center.[10][11] This bulkiness can impede the approach of the nucleophile (hydroxide or water), making the hydrolysis more difficult than for unhindered esters. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve complete conversion.[12][13]

Given these factors, base-catalyzed hydrolysis is generally the more reliable method due to its irreversible nature, which helps to overcome the kinetic barrier imposed by steric hindrance.

Section 2: Experimental Protocols & Workflows

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Strong acids and bases are corrosive and should be handled with extreme care.

Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is the preferred method due to its high efficiency and irreversible nature, leading to cleaner reactions and simpler product isolation.

Materials & Equipment:

  • Methyl 4-chloro-2-methyl-3-nitrobenzoate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel), chamber, and appropriate eluent (e.g., 30:70 Ethyl Acetate:Hexane)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve Methyl 4-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or a THF/water mixture (a common ratio is 2:1 THF:water).[4][5] Use enough solvent to ensure the ester is fully dissolved (approx. 5-10 mL per gram of ester).

  • Add Base: In a separate beaker, prepare an aqueous solution of NaOH (2-3 eq) or LiOH (2-3 eq). Add the base solution to the stirring ester solution in the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[4] Allow the reaction to proceed for 2-5 hours. The sterically hindered nature of the ester may require a longer reflux period for complete conversion.

  • Monitor Reaction: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The reaction is complete when the starting ester spot has completely disappeared, and a new, more polar spot (the carboxylate salt) is observed at the baseline.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. If using an organic co-solvent like THF or methanol, remove it under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with an equal volume of water and cool it in an ice bath.

  • Crucially, pour the cooled basic solution slowly into a beaker containing an excess of cold, concentrated HCl with vigorous stirring. [14] Do not add the acid to the base, as this can lead to the formation of less soluble salts.[14] The target carboxylic acid will precipitate out as a solid. Check the pH with litmus paper to ensure the solution is strongly acidic (pH ~1-2).

  • Isolation: Allow the precipitate to stir in the cold for 15-30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any inorganic salts.

  • Drying & Purification: Dry the product under vacuum. For higher purity, the crude 4-chloro-2-methyl-3-nitrobenzoic acid can be recrystallized from a suitable solvent system, such as ethanol/water.[15]

G start Start: Dissolve Ester in Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base reflux Heat to Reflux (2-5 hours) add_base->reflux monitor Monitor by TLC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to RT & Remove Solvent complete->cool Yes acidify Acidify with HCl (Precipitation) cool->acidify filtrate Filter & Wash Solid acidify->filtrate dry Dry Product filtrate->dry end End: Purified Carboxylic Acid dry->end

Caption: Experimental workflow for base-catalyzed hydrolysis.

Alternative Protocol: Acid-Catalyzed Hydrolysis

This method is less common for preparative scale due to its reversibility but can be effective.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine the ester (1.0 eq) with an excess of aqueous acid, for example, a 1:1 mixture of water and concentrated sulfuric acid. Ensure a large molar excess of water is present to drive the equilibrium.

  • Reflux: Heat the mixture under reflux for an extended period (often 8-24 hours). The reaction is typically much slower than saponification.

  • Monitor: Monitor the reaction by TLC as described in the previous protocol.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Extraction: Extract the aqueous layer several times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual acid and salts.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product as needed.

Section 3: Data Summary and Method Comparison

FeatureBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Mechanism Nucleophilic Acyl SubstitutionReverse of Fischer Esterification
Reversibility Irreversible [2][3][6]Reversible [2][8]
Key Reagents NaOH, KOH, or LiOHH₂SO₄ or HCl
Solvent Aqueous alcohol or THF/water mixturesExcess aqueous acid
Typical Time 2-5 hours8-24 hours or longer
Product Isolation Precipitation by acidificationExtraction with organic solvent
Advantages Faster, irreversible, high yields, simple workupUseful if substrate is sensitive to strong base
Disadvantages Not suitable for base-sensitive substratesSlower, requires excess water, more complex workup

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance is greater than anticipated. 3. Insufficient amount of base/acid.1. Increase the reflux time and ensure the temperature is adequate. 2. Consider using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like THF to improve solubility and reactivity. 3. Ensure at least 2-3 equivalents of base are used.
Low Yield 1. Incomplete precipitation during acidification. 2. Product loss during washing or recrystallization. 3. Incomplete reaction (see above).1. Ensure the solution is strongly acidic (pH 1-2) and thoroughly chilled before filtration. 2. Use minimal amounts of cold solvent for washing and recrystallization.
Oily Product Precipitates 1. Product has a low melting point or is impure. 2. Acidification was performed at too high a temperature.1. Vigorously stir the mixture in an ice bath to induce solidification. If it remains an oil, proceed with an organic extraction instead of filtration. 2. Ensure the solution is well-chilled before and during acidification.

References

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Available at: [Link]

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  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Common Conditions for Ester to Acid Conversion. Organic Chemistry Portal. Available at: [Link]

  • Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2971. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Available at: [Link]

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 81. Available at: [Link]

  • MSU Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Available at: [Link]

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Sources

Application Notes & Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl scaffolds, which are common motifs in bioactive molecules and functional materials.[3][4]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of a challenging substrate: Methyl 4-chloro-2-methyl-3-nitrobenzoate . This substrate presents a confluence of steric and electronic challenges that necessitate careful optimization of reaction conditions. The presence of an aryl chloride, known for its lower reactivity compared to corresponding bromides or iodides, combined with the steric hindrance from the ortho-methyl group and the electronic influence of the nitro and ester functionalities, makes this transformation non-trivial.[4][5]

These notes are designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for experimental design, empowering the user to troubleshoot and adapt the protocols effectively.

Part 1: Scientific Principles and Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three key steps.[3][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent Palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-rich and sterically bulky ligands are essential here to promote the cleavage of the strong C-Cl bond.[7]

  • Transmetalation: The resulting Palladium(II) intermediate undergoes transmetalation with an organoboron species (e.g., a boronic acid). This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[1]

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[3]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Product caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Isolation A Add solids to oven-dried vial: - Aryl Chloride - Boronic Acid - Base (K3PO4) - Catalyst (Pd2(dba)3) - Ligand (SPhos) B Seal vial, evacuate, and backfill with N2/Ar (3x cycles) A->B C Add degassed solvents (Dioxane, H2O) via syringe B->C D Heat to 80-110 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with Ethyl Acetate and filter through Celite F->G H Wash with H2O and brine G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J caption Fig. 2: General Experimental Workflow for the Suzuki Coupling.

Caption: Fig. 2: General Experimental Workflow for the Suzuki Coupling.

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add Methyl 4-chloro-2-methyl-3-nitrobenzoate, the arylboronic acid, and powdered K₃PO₄.

  • Inerting the Atmosphere: In a glovebox or on a Schlenk line, add the Pd₂(dba)₃ and SPhos to the vial. Seal the vial with the septum cap. If not using a glovebox, perform this addition under a positive flow of inert gas.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Add the degassed dioxane followed by the water to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature.3. Base is not strong enough or has poor solubility.4. Ligand is not suitable for the substrate.1. Ensure rigorous inert atmosphere techniques. Use fresh catalyst/ligand.2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or t-BuOK).4. Screen alternative ligands (e.g., XPhos, RuPhos, or an NHC-based system).
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Reaction is too slow, allowing for decomposition.3. Base is too strong or temperature is too high.1. Use anhydrous solvents and reagents. Use freshly opened boronic acid.2. Use a more active catalyst system (e.g., palladacycle) to increase reaction rate.3. Screen different bases or lower the reaction temperature.
Formation of Homo-coupled Byproduct 1. Oxygen present in the reaction mixture.2. Sub-optimal catalyst/ligand ratio.1. Improve degassing procedures for solvents and ensure a robust inert atmosphere.2. Optimize the Pd:Ligand ratio (try 1:1, 1:1.5, and 1:2).
Hydrolysis of Ester Group 1. Base is too strong or reaction conditions are too harsh (high temp, long time).1. Use a weaker base (e.g., K₂CO₃ or even KF).<[8]br>2. Attempt the reaction at a lower temperature for a longer period.3. Reduce the amount of water in the solvent system.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Bedford, R. B. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics2003 , 22 (5), 987–999. [Link]

  • Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chem. Rev.2011 , 111 (3), 1417–1492. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]

  • Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • So, C. M.; Lau, C. P.; Kwong, F. Y. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Org. Lett.2007 , 9 (15), 2795–2798. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Org. Lett.2012 , 14 (16), 4250–4253. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Al-Masum, M.; Kumar, D. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC, 2017 . [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Review. Angew. Chem. Int. Ed.2007 , 46 (16), 2768-2813. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligands and Factors that Affect the Catalyst's Performance. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Sun, F.; Huang, M.; Zhou, Z.; Fang, X. 4a,8a-Azaboranaphthalene-4-yl Phosphine Ligands: Synthesis and Electronic Modulation in Suzuki-Miyaura Coupling Reactions. RSC Adv.2014 , 4, 4335-4338. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura cross-coupling of boronic acids. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Kwong, F. Y.; So, C. M. Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides: recent advances in phosphine ligand development. Synlett2012 , 23 (16), 2299-2304. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Liu, S.; Krska, S. W.; Tcyrulnikov, S. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate, 2015 . [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Gök, Y.; Aydemir, M.; Karakaş, D. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC, 2016 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, 2013 . [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-3-Nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the synthetic challenges posed by 2-methyl-3-nitrobenzoate and its derivatives. Our focus is on providing practical, mechanistically-grounded solutions to overcome the significant steric hindrance encountered in common transformations.

Part 1: Understanding the Core Challenge

Q1: What makes reactions with 2-methyl-3-nitrobenzoate so difficult?

The primary difficulty arises from severe steric hindrance around the carbonyl carbon of the ester group.[1][2] The ortho-methyl group physically blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl center. This spatial crowding significantly slows down or completely inhibits reactions that rely on nucleophilic acyl substitution, such as hydrolysis and amidation.[1][3][4][5]

The meta-nitro group, while not directly blocking the reaction center, contributes an electronic effect. As a strong electron-withdrawing group, it increases the electrophilicity of the carbonyl carbon, which would normally make it more reactive. However, in this case, the steric effect of the ortho-methyl group is the dominant factor and overrides the electronic activation.

Diagram: Steric Crowding in 2-Methyl-3-Nitrobenzoate

StericHindrance cluster_molecule 2-Methyl-3-Nitrobenzoate cluster_ester cluster_methyl C_ring1 C C_ring2 C-CO₂R C_ring1->C_ring2 C_ring3 C-CH₃ C_ring2->C_ring3 C_carbonyl C=O C_ring4 C-NO₂ C_ring3->C_ring4 CH3 CH₃ C_ring5 C C_ring4->C_ring5 C_ring6 C C_ring5->C_ring6 C_ring6->C_ring1 OR OR Nu Nu: Nu->C_ring2 Approach Trajectory Arrow Blocked X

Caption: The ortho-methyl group shields the carbonyl carbon.

Part 2: Troubleshooting Ester Cleavage (Saponification)

Q2: My standard room temperature saponification with NaOH or LiOH is failing or giving very low yields. What should I do?

This is a common and expected issue. Standard conditions are insufficient to overcome the steric barrier. The hydroxide ion, while a good nucleophile, cannot efficiently access the carbonyl carbon.[1][6] You will need to employ more forcing conditions or alternative strategies.

Troubleshooting Workflow: Ester Hydrolysis

  • Increase Temperature & Time: The first and simplest approach is to significantly increase the reaction temperature (reflux) and extend the reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of starting material.

  • Change Solvent System: Traditional aqueous solvent systems can solvate the hydroxide ion, reducing its nucleophilicity.[7] Switching to a non-aqueous or biphasic system can enhance reactivity. A reported mild and efficient method uses NaOH in a 1:9 mixture of MeOH/CH2Cl2 at room temperature, which has been shown to be effective for hindered esters.[7]

  • Microwave-Assisted Saponification (MAS): Microwave irradiation can dramatically accelerate the rate of hydrolysis by efficiently heating the reaction mixture.[8][9] This can often drive sluggish reactions to completion in minutes rather than hours.[8][10]

  • Alternative Reagents: If thermal methods fail, consider reagents that operate under different mechanisms. For example, using lithium iodide (LiI) in a solvent like pyridine or lutidine can facilitate ester cleavage via an SN2-type mechanism on the methyl group of the ester, which is less sterically demanding.

Data Summary: Comparison of Hydrolysis Methods

MethodReagentsTemperatureTypical TimeKey AdvantagesPotential Issues
Standard NaOH/H₂O/MeOHRoom Temp24-72 hSimple setupIneffective for this substrate
Forcing NaOH/H₂O/MeOHReflux12-48 hCan drive reaction to completionPotential for side reactions
Non-Aqueous NaOH in MeOH/CH₂Cl₂Room Temp1-5 hMilder conditions, enhanced reactivity[7]Requires anhydrous conditions
Microwave KOH/EtOH/H₂O90-120 °C10-30 minExtremely rapid, high throughput[8][9]Requires specialized equipment
Alternative LiI / PyridineReflux6-24 hBypasses nucleophilic acyl attackHarsher conditions, costly reagent

Part 3: Challenges in Amide Formation

Q3: I am trying to form an amide directly from the methyl ester and an amine, but the reaction is not working. What are my options?

Direct amidation of this ester is highly unlikely to succeed, even with heating, due to the aforementioned steric hindrance preventing the amine from attacking the carbonyl.[11][12][13] The most reliable strategy is a two-step approach: first, hydrolyze the ester to the corresponding carboxylic acid (2-methyl-3-nitrobenzoic acid), and then use a modern coupling reagent to form the amide bond.

Recommended Workflow: Two-Step Amidation

AmidationWorkflow Start Methyl 2-methyl- 3-nitrobenzoate Step1 Step 1: Hydrolysis (e.g., NaOH, Reflux or Microwave-Assisted) Start->Step1 Intermediate 2-Methyl-3-nitro- benzoic Acid Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Intermediate->Step2 Product Desired Amide Step2->Product

Caption: Recommended workflow for hindered amide synthesis.

Q4: Which coupling reagent is best for forming an amide from the sterically hindered 2-methyl-3-nitrobenzoic acid?

For sterically hindered carboxylic acids, standard carbodiimide reagents like EDC or DCC may still be sluggish.[14][15] Uronium/aminium-based reagents are significantly more reactive and are the preferred choice.[16] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally efficient coupling reagent for challenging systems.[16][17][18][19]

HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond.[17][19][20]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general method for coupling 2-methyl-3-nitrobenzoic acid with a primary or secondary amine in solution.[17][21]

Materials:

  • 2-Methyl-3-nitrobenzoic acid (1.0 equivalent)

  • HATU (1.1 - 1.2 equivalents)

  • Amine (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve the 2-methyl-3-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the reactive OAt-active ester.

  • Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated sodium bicarbonate, and brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Part 4: Optimizing Nitro Group Reduction

Q5: What is the best method to chemoselectively reduce the nitro group of methyl 2-methyl-3-nitrobenzoate without affecting the ester functionality?

Achieving chemoselectivity is critical. Harsh reducing agents like LiAlH₄ will reduce both the nitro group and the ester. Catalytic hydrogenation (H₂/Pd-C) is a common choice, but it can sometimes lead to over-reduction or be slow.[22][23] For this substrate, metal-based reductions under mild conditions are often superior.

Recommended Methods for Selective Nitro Reduction:

  • Tin(II) Chloride (SnCl₂): The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of esters.[22][23][24][25] The reaction is typically performed at reflux and is known for its excellent functional group tolerance.[23][25]

  • Iron/HCl or Iron/NH₄Cl: Using activated iron powder in the presence of a mild acid (like acetic acid or ammonium chloride) is an economical and effective method.[22]

  • Sodium Borohydride/Iron(II) Chloride (NaBH₄-FeCl₂): A more modern protocol uses a combination of NaBH₄ and FeCl₂. This system has demonstrated high chemoselectivity for reducing nitro groups while leaving ester groups completely unaffected, providing excellent yields.[26]

Data Summary: Comparison of Selective Reduction Methods

MethodReagentsSolventKey AdvantagesPotential Issues
Catalytic Hydrogenation H₂, 10% Pd/CEtOH or EtOAcClean byproducts (H₂O)Can be slow; potential for ester reduction with some catalysts.
Tin(II) Chloride SnCl₂·2H₂OEtOHExcellent chemoselectivity for esters[23][24][25]Tin waste can be difficult to remove during workup.[24]
Zinc Dust Zn, NH₄ClWaterInexpensive, environmentally friendly[27]Can be slow; requires fresh, activated zinc.
NaBH₄-FeCl₂ NaBH₄, FeCl₂EtOH/H₂OHigh selectivity, high yields reported[26]Requires careful control of reagent addition.

References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ResearchGate. (2022). [Link]

  • Technical Support Information Bulletin 1205 - H
  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. (2022). [Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science (RSC Publishing). [Link]

  • Nitro Reduction - Common Conditions. [Source Not Available].
  • Hydrolysis of esters. YouTube. (2021). [Link]

  • Sn2+ reduction. Wordpress. [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • HATU. Wikipedia. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. (2025). [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Source Not Available]. (2022).
  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. (2020). [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. NJIT Digital Commons. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Source Not Available]. (2018).
  • Ester Hydrolysis. J&K Scientific LLC. (2021). [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (2018). [Link]

  • Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. PMC. (2021). [Link]

  • Microwave-Assisted Extraction of Fatty Acids Derived from Wheat Germ Bran as Precursor for the Synthesis of Biodegradable Surfactants. Preprints.org. (2025). [Link]

  • Microwave-assisted extraction and saponification to increase the throughput in food quality analysis. ORBi. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. [Source Not Available]. (2024).
  • New 2-methyl-3-nitrobenzoic acid preparation method.
  • Nitration of methyl benzoate. Royal Society of Chemistry: Education. [Link]

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Technical Support Center: Solvent Selection for Recrystallization of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing Methyl 4-chloro-2-methyl-3-nitrobenzoate?

An ideal recrystallization solvent must satisfy several key criteria to ensure high recovery and purity.[1] The primary principle is that the compound of interest should have a steep solubility curve in the chosen solvent.[2] This means:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the crude material.[1][3]

  • Low Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the same solvent at low temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility is critical for maximizing the recovery of the purified compound as crystals upon cooling.[2][3]

  • Impurity Solubility Profile: The solvent should either completely dissolve impurities, even at low temperatures, or not dissolve them at all.[2][3] If impurities are highly soluble, they will remain in the cold solvent (the "mother liquor") after the desired compound has crystallized. If they are insoluble, they can be removed via hot gravity filtration before the solution is cooled.

  • Chemical Inertness: The solvent must not react with Methyl 4-chloro-2-methyl-3-nitrobenzoate.[2][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[3]

Q2: Based on its molecular structure, what solvents are good starting points for screening?

The structure of Methyl 4-chloro-2-methyl-3-nitrobenzoate contains several functional groups that influence its polarity: an aromatic ring, a chloro group, a methyl group, a nitro group, and a methyl ester. The presence of the electron-withdrawing nitro group and the ester functionality makes the molecule polar.[2]

Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar compounds.[2] A practical rule of thumb is that solvents containing similar functional groups to the compound being recrystallized can be effective.[4] Therefore, good starting points for a solvent screen would include:

  • Alcohols: Methanol, ethanol, and isopropanol are often excellent choices for nitroaromatic compounds.[2][5] Ethanol, in particular, is a very good general-purpose solvent for recrystallization.[6]

  • Esters: Ethyl acetate could be a viable option, given the methyl ester group on the target molecule.[4][6]

  • Ketones: Acetone is a versatile solvent for moderately polar compounds.[6]

  • Mixed Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed solvent system is a powerful alternative.[2] This is useful when a compound is too soluble in one solvent and poorly soluble in another.[2] A common and effective pair is ethanol-water, where the compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the saturation point).[2][7]

Q3: How do I perform a systematic, small-scale solvent screen to find the best solvent?

A systematic approach is crucial to efficiently identify the optimal solvent. This protocol outlines a method for testing multiple solvents in parallel using small quantities of your crude product.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude Methyl 4-chloro-2-methyl-3-nitrobenzoate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane, water) dropwise, starting with ~0.25 mL. Agitate the tube. Observe if the compound dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent, as recovery will be poor.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[8]

  • Incremental Solvent Addition: If the compound is not fully dissolved at the boiling point, add small additional increments (e.g., 0.25 mL) of the hot solvent, reheating after each addition, until the solid just dissolves. Record the total volume of solvent used.

    • Interpretation: An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[8] If a very large volume is required, the solvent may be a poor choice.

  • Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod.[9][10] Afterwards, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals. A poor solvent will result in little to no crystal formation, or the compound may "oil out."[8]

Q4: What physical properties of my target compound and its isomers should I consider?

The melting point is a critical parameter. The boiling point of your chosen solvent should be lower than the melting point of your compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 4-chloro-2-nitrobenzoateC₈H₆ClNO₄215.5943-45
Methyl 4-chloro-3-nitrobenzoateC₈H₆ClNO₄215.5977.5-83.5

Sources:[11][12][13]

Given these values, a solvent with a boiling point below ~75°C (like ethanol at 78°C or ethyl acetate at 77°C) might be on the edge, depending on the true melting point of the 2-methyl isomer.[6] Solvents with lower boiling points like methanol (65°C) or acetone (56°C) could be safer initial choices to avoid oiling out.[6]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

  • Primary Cause: The melting point of your compound is likely lower than the boiling point of the solvent you are using.[2] The compound melts before it dissolves.

  • Solution 1: Re-dissolve and Add More Solvent. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point. This may allow crystallization to occur at a temperature below the compound's melting point.[3]

  • Solution 2: Promote Slow Cooling. Rapid cooling favors oil formation. Allow the flask to cool very slowly. You can achieve this by leaving the hot solution on a cooling hot plate or insulating the flask with paper towels.[9]

  • Solution 3: Change Solvents. Select a new solvent with a lower boiling point.[3]

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is a common issue that can often be resolved with a few simple techniques.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[9] The solution is not supersaturated, and the compound remains dissolved.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[3] Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).

    • Solution A (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[9][10]

    • Solution B (Seed Crystal): If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This will act as a template for further crystal growth.[9]

Q: My final product is still impure after recrystallization. What are the next steps?

If the purity has not sufficiently improved, consider the following:

  • Possible Cause 1: Ineffective Solvent. The chosen solvent may not have effectively differentiated between your compound and the impurities (i.e., they have similar solubility profiles in that solvent).

    • Solution: Repeat the recrystallization process using a different solvent or a mixed solvent system identified during your screening.

  • Possible Cause 2: Trapped Impurities. If cooling was too rapid, impurities may have become trapped within the crystal lattice.

    • Solution: Re-dissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly to promote the formation of more perfect, pure crystals.[3]

  • Possible Cause 3: High Impurity Load. If the starting material is extremely impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Visualized Workflows

SolventSelectionWorkflow start Start: Crude Methyl 4-chloro-2-methyl-3-nitrobenzoate setup Prepare 6-8 test tubes with ~25mg crude solid each start->setup add_cold Add 0.25mL of a different solvent to each tube setup->add_cold check_cold_sol Is solid soluble at room temp? add_cold->check_cold_sol discard_solvent Discard solvent as unsuitable check_cold_sol->discard_solvent Yes heat_tubes Heat remaining tubes to solvent boiling point check_cold_sol->heat_tubes No discard_solvent->heat_tubes add_hot Add minimum hot solvent until solid just dissolves heat_tubes->add_hot cool_slowly Cool slowly to RT, then place in ice bath add_hot->cool_slowly check_crystals Evaluate crystal yield and quality cool_slowly->check_crystals check_crystals->add_hot Poor Yield/ Oiling Out select_best Select best solvent(s) for scale-up check_crystals->select_best Good Yield end Proceed to Full-Scale Recrystallization select_best->end

Caption: Workflow for Systematic Solvent Selection.

TroubleshootingWorkflow start Problem: No Crystals Form Upon Cooling check_solvent_vol Was an excess of solvent likely used? start->check_solvent_vol reduce_volume 1. Gently boil solution to reduce solvent volume check_solvent_vol->reduce_volume Yes try_nucleation Induce Nucleation check_solvent_vol->try_nucleation No re_cool 2. Re-cool the concentrated solution reduce_volume->re_cool success Crystals Form re_cool->success fail Still No Crystals: Recover solid via rotary evaporation and restart with a new solvent. re_cool->fail scratch 1. Scratch inner surface of flask with a glass rod try_nucleation->scratch seed 2. Add a seed crystal of the pure compound scratch->seed seed->success seed->fail

Caption: Troubleshooting Flowchart for Crystallization Failure.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (2025). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloro-3-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. Education. Retrieved from [Link]

  • Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: SNAr Optimization for Hindered Nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Accelerating Nucleophilic Aromatic Substitution (SNAr) on Sterically Hindered Nitrobenzoate Scaffolds

Core Directive & Scope

You are encountering low conversion or sluggish rates in SNAr reactions involving nitrobenzoates . Unlike simple activated systems (e.g., 2,4-dinitrochlorobenzene), nitrobenzoate substrates often present a "push-pull" conflict:

  • Electronic Activation: The nitro (

    
    ) and ester (
    
    
    
    ) groups withdraw electron density, activating the ring.
  • Steric Deactivation: Ortho-substituents (or the ester itself) create a steric wall that blocks the nucleophile's trajectory into the

    
    -complex (Meisenheimer complex).
    

This guide provides a self-validating workflow to overcome the steric energy barrier without triggering decomposition or ester hydrolysis.

The Kinetic Framework: Why Your Reaction is Slow

To fix the rate, you must identify the Rate-Determining Step (RDS). In sterically hindered SNAr, the RDS is almost exclusively the formation of the Meisenheimer Complex (


), not the loss of the leaving group (

).
The "Element Effect" Rule

For hindered substrates, Fluorine (F) is the superior leaving group, not Chlorine or Bromine.[1]

  • Reasoning: Although the C-F bond is stronger, the high electronegativity of fluorine lowers the energy of the LUMO at the ipso-carbon. This stabilizes the transition state for the nucleophilic attack (

    
    ), which is the bottleneck.
    
  • Actionable Insight: If you are using a chloro- or bromo-nitrobenzoate and seeing <10% conversion, switch to the fluoro-analog immediately.

Visualization: Reaction Coordinate of Hindered SNAr

The diagram below illustrates how steric hindrance raises the activation energy (


) of the first step (

) and how a Fluoro-leaving group lowers it compared to Chloro-.

SNAr_Energy_Profile Figure 1: Energy profile showing Fluorine acceleration in the Rate-Determining Step (k1). Reactants Reactants (Hindered Ar-X + Nuc) TS1_Cl TS1 (Cl) High Steric Barrier Reactants->TS1_Cl Slow (High Ea) TS1_F TS1 (F) Stabilized by Electronegativity Reactants->TS1_F Fast (Lower Ea) Inter Meisenheimer Complex TS1_Cl->Inter TS1_F->Inter Product Product (Ar-Nuc) Inter->Product Fast Elimination

The "Cesium Effect" & Solvent Selection[2]

If the leaving group is optimized but the rate is still low, the issue is likely Nucleophile Solvation .

The Solvent-Base Matrix

Standard bases like


 often fail in hindered systems because potassium ions are poorly soluble in organic solvents, creating a heterogeneous mixture where the base surface area limits the rate.

The Solution: Cesium Carbonate (


) in DMSO. 
  • Solubility: Cesium has a large ionic radius, making it more soluble in polar aprotic solvents than potassium.

  • The "Naked" Anion: The large

    
     cation forms a "loose" ion pair with the nucleophile. This leaves the nucleophile "naked" (unencumbered by tight solvation shells), significantly increasing its kinetic basicity and nucleophilicity.
    
VariableStandard Protocol (Avoid)Optimized Protocol (Use) Mechanism of Improvement
Solvent EtOH, THF, TolueneDMSO, NMP, DMF Polar aprotic solvents stabilize the polar transition state but do not solvate the nucleophilic anion, increasing reactivity.
Base

,


Increased solubility and "naked" anion effect.
Leaving Group

,


,

Inductive stabilization of the rate-determining transition state.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency in bimolecular reactions.

Troubleshooting Workflow

Use this logic tree to diagnose specific failure modes in your experiment.

Troubleshooting_Logic Start Issue: Low Yield / No Reaction Check_LG Is LG Fluorine? Start->Check_LG Switch_F Action: Switch to Ar-F Check_LG->Switch_F No Check_Solvent Is Solvent Polar Aprotic? (DMSO/NMP) Check_LG->Check_Solvent Yes Switch_Solvent Action: Switch to DMSO Check_Solvent->Switch_Solvent No Check_Base Is Base Soluble? Check_Solvent->Check_Base Yes Switch_Cs Action: Use Cs2CO3 Check_Base->Switch_Cs No (using K2CO3) Check_Temp Temp > 100°C? Check_Base->Check_Temp Yes (using Cs2CO3) Increase_Temp Action: Heat to 120-140°C Check_Temp->Increase_Temp No Final Consider Microwave or Phase Transfer Catalyst Check_Temp->Final Yes

Experimental Protocols

Protocol A: The "Gold Standard" Screen

Use this for initial optimization of hindered substrates.

  • Stoichiometry: Dissolve Substrate (1.0 equiv) and Nucleophile (1.2–1.5 equiv) in anhydrous DMSO (0.5 M concentration).

    • Note: Ensure DMSO is dry to prevent ester hydrolysis.

  • Base Addition: Add

    
      (2.0 equiv).
    
    • Why: Excess base ensures complete deprotonation and scavenges acidic byproducts.

  • Reaction: Heat to 80°C for 2 hours. Monitor via LCMS.

    • Checkpoint: If <50% conversion, increase T to 120°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over

    
    .
    
Protocol B: Managing Ester Hydrolysis (Saponification)

Use this if you detect the carboxylic acid byproduct.

  • Switch Base: Replace carbonate bases with DIPEA (Hünig's Base) or DBU .

    • Reasoning: Organic bases are non-nucleophilic and minimize attack on the ester carbonyl.

  • Solvent Switch: Use Acetonitrile or THF (if solubility permits) instead of wet DMSO.

  • Additives: If using inorganic bases, add 3Å Molecular Sieves directly to the reaction vessel to scavenge adventitious water.

Frequently Asked Questions (FAQs)

Q: My nitrobenzoate has an ester group. Will the nucleophile attack the ester instead of the ring? A: This is a competing pathway called transesterification (if using alkoxides) or amidation (if using amines).

  • Prevention: The SNAr reaction at the activated ring is usually faster than acyl substitution if the ring is sufficiently activated (e.g., by the nitro group). To favor SNAr, use a less nucleophilic solvent (avoid alcohols) and keep the temperature moderate initially. If acyl attack persists, the steric hindrance at the ring might be too high; consider using a stronger EWG than the ester or protecting the ester as an oxazoline.

Q: Can I use Phase Transfer Catalysts (PTC) instead of DMSO? A: Yes. If your substrate is insoluble in DMSO, use a biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .

  • Mechanism:[1][2][3][4][5][6] The quaternary ammonium salt shuttles the anionic nucleophile into the organic phase, stripping away its hydration shell and activating it for attack.

Q: Why is my reaction turning black/tarry? A: Nitro-compounds are prone to oxidative decomposition at high temperatures in basic media.

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before adding reagents. Run the reaction under an inert atmosphere. If decomposition continues, lower the temperature and extend the reaction time.

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews.
    • Source:

  • The Cesium Effect

    • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Practical Chemistry.
    • Source:

  • Solvent Effects in SNAr

    • Newby, J. et al. (2018). "Solvent Effects on the Kinetics of Nucleophilic Aromatic Substitution." Organic Process Research & Development.
    • Source:

  • Steric Hindrance Management

    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on managing sterics and superelectrophiles).
    • Source:

Sources

Separation of 3-nitro and 5-nitro isomers of methyl 4-chloro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: The nitration of methyl 4-chloro-2-methylbenzoate presents a classic regioselectivity challenge.[1][2] The substrate contains three directing groups with competing effects:[2]

  • Methyl (-CH₃) at C2: Ortho/Para director.

  • Chloro (-Cl) at C4: Ortho/Para director.[1][3][2]

  • Ester (-COOCH₃) at C1: Meta director.

The Isomers: While electronic effects activate both C3 and C5 positions, steric hindrance is the deciding factor.[1][3][2]

  • Major Product (5-Nitro): Methyl 4-chloro-2-methyl-5-nitrobenzoate.[1][3][2] Formed at the C5 position, which is flanked by a proton and a chloro group.[3][2] It is sterically accessible.[1][3][2]

  • Minor Product (3-Nitro): Methyl 4-chloro-2-methyl-3-nitrobenzoate.[1][3][2] Formed at the C3 position.[3][2][4] This site is severely crowded ("sandwiched") between the C2-methyl and C4-chloro groups, leading to significantly lower yields (typically <15%).[1][3][2]

Separation Strategy: Due to the distinct packing efficiencies caused by the steric bulk of the 3-nitro isomer, fractional crystallization is the preferred primary separation method.[1][2] Chromatography is reserved for "polishing" the minor isomer or achieving >99.5% purity.[3][2]

Visualizing the Separation Logic

The following diagram outlines the decision matrix for separating these isomers based on purity requirements and scale.

SeparationWorkflow Start Crude Nitration Mixture (Contains 5-nitro & 3-nitro) Analysis Step 1: 1H NMR Diagnosis (Check Coupling Constants) Start->Analysis Cryst Step 2: Crystallization (Solvent: MeOH) Analysis->Cryst Confirm Isomer Presence Solid Solid Precipitate (Major: 5-Nitro Isomer) Cryst->Solid Precipitation Liquor Mother Liquor (Enriched 3-Nitro + Impurities) Cryst->Liquor Filtration CheckPurity Purity Check (HPLC) Solid->CheckPurity Flash Step 3: Flash Chromatography (Hex/EtOAc Gradient) Liquor->Flash Isolate Minor Isomer Recryst Recrystallize (Hot MeOH -> 0°C) CheckPurity->Recryst <98% Purity Final5 Pure 5-Nitro Isomer (Target) CheckPurity->Final5 >98% Purity Recryst->Final5 Final3 Pure 3-Nitro Isomer (Secondary Target) Flash->Final3

Figure 1: Workflow for the purification of 3-nitro and 5-nitro regioisomers.[1][2]

Diagnostic Module: "Which Isomer is Which?"

Before attempting separation, you must confirm the identity of your products. Regioisomers often have identical Mass Spec (m/z) values.[1][3][2] 1H NMR is the definitive diagnostic tool. [1][2]

Troubleshooting Guide: NMR Interpretation

Question: I have two sets of aromatic peaks. How do I know which is the 5-nitro and which is the 3-nitro?

Answer: Look at the Coupling Constants (J values) of the aromatic protons.

Feature5-Nitro Isomer (Major) 3-Nitro Isomer (Minor)
Structure Protons are at C3 and C6.[1][3][2]Protons are at C5 and C6.[1][3][2]
Relationship Para (Across the ring).[1][3][2]Ortho (Next to each other).[1][3][2]
Coupling (J) ~0 Hz (Singlets) .[1][3][2] Para-coupling is negligible.[1][3][2]~8.0 Hz (Doublets) .[1][3][2] Typical ortho-coupling.[1][3][2]
Chemical Shift C6-H is deshielded by the ortho-nitro group.[1][3][2]Both protons are heavily deshielded.[1][3][2]

Technical Tip: If your NMR shows a clean pair of singlets in the aromatic region, you have successfully isolated the 5-nitro isomer.[1][2] If you see doublets, you have the 3-nitro (or a mixture).[1][3][2]

Protocol Module: Separation Methodologies

Method A: Bulk Crystallization (Recommended for >5g Scale)

The 5-nitro isomer is significantly more crystalline due to its symmetry and lack of steric strain compared to the 3-nitro isomer.[1][2]

Reagents:

  • Methanol (HPLC Grade) - Crucial: Do not use Ethanol if transesterification is a concern, though usually negligible without catalyst.[1][3][2]

  • Ice bath.[3][2][5][6][7]

Protocol:

  • Dissolution: Dissolve the crude nitration solid in the minimum amount of boiling Methanol .

    • Ratio: Approx 5-7 mL MeOH per gram of crude solid.[1][3][2]

  • Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.

  • Precipitation: Once RT is reached, move the flask to an ice bath (0-4°C) for 1 hour. The 5-nitro isomer will precipitate as off-white/yellowish needles.[1][3][2]

  • Filtration: Filter the solid under vacuum. Wash with cold (-20°C) Methanol.[1][3][2]

  • Mother Liquor: Save the filtrate! This contains the 3-nitro isomer and residual 5-nitro.[1][3][2]

Troubleshooting Table: Crystallization

Issue Cause Solution
Oiling Out Product is too impure or solvent is too wet.[1][3][2] Re-dissolve in hot MeOH and add dropwise water until turbid, then reheat to clear and cool very slowly. Scratch glass to induce nucleation.[1][3][2]
Low Yield Too much solvent used.[1][3][2] Concentrate the mother liquor by 50% on a rotovap and repeat the cooling cycle (Second Crop).

| Purity < 95% | 3-nitro isomer co-precipitated.[1][3][2] | Recrystallize the solid again using fresh Methanol.[3][2] |

Method B: Flash Column Chromatography (Polishing/Isolation of Minor Isomer)

Use this method to isolate the 3-nitro isomer from the mother liquor or if crystallization fails.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][3][2] Mobile Phase: Hexanes / Ethyl Acetate.[1][3][2]

Step-by-Step Guide:

  • TLC Method Development:

    • Spot the mother liquor.[3][2]

    • Eluent: 80% Hexane / 20% EtOAc.[1][3][2]

    • Observation: The 5-nitro isomer is typically less polar (higher Rf) because the nitro group is less sterically twisted, allowing for intramolecular shielding, or simply due to the "ortho-effect" masking polarity relative to the silica surface.[1][2] However, in some steric cases, the twisted nitro (3-isomer) runs faster.[1][2]

    • Standard Order: In many nitro-benzoate systems, the less hindered isomer (5-nitro) elutes after the hindered one, or vice versa depending on specific dipole interactions.[1][2] Always co-spot with your pure crystallized 5-nitro material to confirm which spot is which. [1][3][2]

  • Gradient Protocol:

    • Equilibrate: 95% Hexane / 5% EtOAc (2 CV).

    • Load: Dry load on Celite or Silica (recommended to prevent streaming).[1][3][2]

    • Elute:

      • 0-10% EtOAc (over 5 mins).[1][3][2]

      • 10-25% EtOAc (over 20 mins).[1][3][2]

    • Collect: Fractions corresponding to the minor spot (usually lower Rf if the nitro group interacts strongly with silica).[1][3][2]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Methanol for crystallization?

  • A: Yes, but with a caveat. Since your substrate is a methyl ester, refluxing in ethanol (especially if trace acid from the nitration remains) can lead to transesterification , producing the ethyl ester impurity [1].[1][2] Always stick to the alcohol that matches your ester group (Methanol) unless the material is perfectly neutral.[3][2]

Q2: My reaction yielded a tarry black oil. What happened?

  • A: This is likely "over-nitration" or decomposition.[1][3][2] The nitration of activated aromatics is exothermic.[3][2] If the temperature exceeded 15-20°C during addition, you likely formed dinitro species or oxidized the methyl group [2].[1][2] Ensure temperature is kept <5°C during acid addition.

Q3: The 3-nitro isomer is not separating on the column. The spots overlap.

  • A: Nitro-isomers often have similar dipole moments.[1][3][2] Try changing the "selectivity" of the mobile phase.

    • Switch Solvent: Use Dichloromethane (DCM) / Hexane instead of EtOAc.[1][3][2] DCM interacts differently with the nitro group's pi-system.[1][3]

    • Solid Phase:[1][3][2] Use C18 (Reverse Phase) silica.[1][3][2] The steric bulk of the 3-nitro isomer significantly changes its interaction with the C18 chains compared to the flat 5-nitro isomer [3].[1]

Q4: What are the expected melting points?

  • A: While experimental values vary by purity:

    • 5-Nitro Isomer: Typically higher (e.g., >70°C, often ~74-78°C for similar analogs [4]).[1][3][2]

    • 3-Nitro Isomer: Typically lower due to poor crystal packing caused by the steric clash between the nitro, methyl, and ester groups.[1][2]

References

  • Organic Syntheses , Coll.[1][3][2] Vol. 1, p.372 (1941).[1][3][2] Esterification and Transesterification principles in Nitration.[1][3][2][1][3][2]

  • Fluorochem Product Data , Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).[1][3][2][8] Accessed Feb 2026.[1][3][2] [1][3][2]

  • SIELC Technologies , Separation of Methyl 4-chloro-2-nitrobenzoate isomers on HPLC. Application Note regarding nitro-isomer separation on Reverse Phase.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate (Analogous data).[1][3][2]

Sources

Troubleshooting low conversion in Methyl 4-chloro-2-methyl-3-nitrobenzoate reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Chemoselectivity Issues Target Molecule: Methyl 4-chloro-2-methyl-3-nitrobenzoate Product: Methyl 3-amino-4-chloro-2-methylbenzoate

Executive Summary: The "Crowded & Labile" Paradox

Welcome to the technical support guide for reducing Methyl 4-chloro-2-methyl-3-nitrobenzoate . Users typically encounter low conversion or impurity formation with this substrate due to two conflicting structural features:

  • Steric Hindrance (The "Crowded" Factor): The nitro group at position 3 is sandwiched between a methyl group (C2) and a chlorine atom (C4). This forces the nitro group out of planarity with the aromatic ring, significantly inhibiting the adsorption required for catalytic hydrogenation.

  • Labile Chlorine (The "Labile" Factor): The chlorine at position 4 is activated by the electron-withdrawing ester and nitro groups. Standard hydrogenation catalysts (Pd/C) often cause rapid hydrodechlorination (stripping the chlorine) before the nitro group is fully reduced.

This guide provides two validated protocols to resolve these issues: a Chemoselective Hydrogenation (for scale/cleanliness) and an Activated Iron Reduction (for robustness against sterics).

Diagnostic Workflow

Use this decision tree to identify the correct troubleshooting path for your specific failure mode.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS/NMR) CheckStatus What is the primary issue? Start->CheckStatus Dechlor Impurity: Des-Chloro product observed (Methyl 3-amino-2-methylbenzoate) CheckStatus->Dechlor Mass M-35 observed Stall Issue: Reaction Stalled / Low Conversion (Starting Material remains) CheckStatus->Stall SM present Gummy Issue: Gummy/Viscous reaction (Stirring stopped) CheckStatus->Gummy Physical issue Sol_Pt Switch to Protocol A: Sulfided Pt/C Catalyst Dechlor->Sol_Pt Sol_Fe Switch to Protocol B: Activated Fe/NH4Cl Stall->Sol_Fe Steric failure Sol_Mech Increase Solvent Ratio & Use Overhead Stirring Gummy->Sol_Mech

Figure 1: Diagnostic logic for selecting the appropriate remediation strategy based on impurity profile and physical state.

Protocol A: Chemoselective Hydrogenation (Anti-Dechlorination)

Best For: Large-scale reactions requiring clean workup; preventing chlorine loss. The Fix: Replacing Palladium (Pd) with Sulfided Platinum (Pt(S)/C) .

The Science

Palladium is an aggressive catalyst that readily inserts into Ar-Cl bonds (oxidative addition), leading to dechlorination. Platinum is less active toward Ar-Cl bonds. "Sulfiding" the catalyst poisons the highly active sites responsible for hydrogenolysis (bond breaking) while leaving the sites for nitro reduction active [1, 2].

Optimized Protocol
ParameterSettingRationale
Catalyst 5% Pt/C (Sulfided) Essential. Do NOT use Pd/C or standard Pt/C.
Loading 2–5 wt% relative to substrateHigher loading required due to steric hindrance.
Solvent MeOH or THFHigh solubility prevents precipitation of intermediates.
Pressure 5–10 bar (70–145 psi)Critical: Steric bulk requires higher pressure to force adsorption. Atmospheric pressure often fails.
Temp 50–60 °CElevated temp overcomes the activation energy barrier caused by the twisted nitro group.
Step-by-Step
  • Dissolution: Dissolve substrate (1.0 eq) in THF (10 vol). Ensure complete solubility.

  • Catalyst Addition: Under inert atmosphere (N2), add 5% Pt(S)/C (0.05 eq by weight).

  • Purge: Purge vessel 3x with N2, then 3x with H2.

  • Pressurize: Charge H2 to 5 bar. Heat to 50°C.

  • Monitoring: Check HPLC at 4 hours.

    • If Hydroxylamine intermediate (M-16) persists: Increase temp to 65°C. The final reduction step is the slowest.

  • Workup: Filter through Celite. Concentrate.

Protocol B: Activated Iron Reduction (The "Bulldozer" Method)

Best For: Stubborn reactions with low conversion; 100% guarantee against dechlorination. The Fix: Using Fe/NH4Cl with high-shear mixing to overcome mass transfer limitations.

The Science

This method uses electron transfer from the metal surface rather than catalytic surface adsorption. It is less sensitive to the steric twisting of the nitro group. Ammonium chloride acts as an electrolyte to activate the iron surface (removing oxide layers) and buffers the pH to prevent ester hydrolysis [3, 4].

Optimized Protocol
ParameterSettingRationale
Reductant Iron Powder (325 mesh)High surface area is mandatory. "Filings" are too coarse.
Activator NH4Cl (5.0 eq)Maintains pH ~5-6 (safe for ester) and cleans Fe surface.
Solvent EtOH : Water (3:1)Water is required to dissolve NH4Cl; EtOH dissolves the organic substrate.
Agitation High-Shear / Overhead Magnetic stir bars will fail due to iron sludge formation.
Temp Reflux (70–80 °C)Required to drive the reaction to completion.
Step-by-Step
  • Preparation: In a flask with an overhead stirrer , combine substrate (1.0 eq) in EtOH (5 vol).

  • Activation: Add solution of NH4Cl (5.0 eq) in Water (2 vol). Heat to 60°C.

  • Iron Addition: Add Iron powder (5.0 eq) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Heat to reflux (approx 75°C) for 2–4 hours.

  • Troubleshooting Stalling: If TLC shows stalling, add 10% more NH4Cl and 1 eq fresh Iron powder. The iron surface may have passivated.

  • Workup (Crucial):

    • Cool to room temp.[1][2]

    • Add EtOAc (10 vol) and filter through a Celite pad while the mixture is still warm if possible, or after vigorous mixing.

    • Wash the filter cake thoroughly with EtOAc (iron sludge traps product).

    • Wash filtrate with water to remove salts.

Comparative Data Analysis

FeaturePd/C (Standard)Pt(S)/C (Protocol A)Fe/NH4Cl (Protocol B)
Conversion HighMedium-HighVery High
De-Cl Impurity High (>10%) Low (<0.5%)None
Ester Hydrolysis LowLowLow
Throughput FastMediumSlow (filtration)
Scalability ExcellentExcellentModerate (solid waste)

Mechanism of Failure & Solution

The following diagram illustrates why standard hydrogenation fails (Path A) and how the recommended protocols succeed (Path B & C).

ReactionPathways cluster_0 Path A: Pd/C (Failure) cluster_1 Path B: Pt(S)/C (Success) Substrate Substrate: Crowded Nitro-Ar-Cl Inter1 Adsorption via Cl Substrate->Inter1 Fast Inter2 Selective Nitro Adsorption (Cl-site poisoned) Substrate->Inter2 Slower (Sterics) Prod1 De-Chlorinated Amine (Impurity) Inter1->Prod1 Hydrogenolysis Prod2 Target Amino-Cl-Ester Inter2->Prod2 Reduction

Figure 2: Mechanistic divergence. Pd/C favors oxidative addition into the C-Cl bond. Sulfided Pt blocks this pathway, forcing reaction at the nitro group.

FAQ & Troubleshooting

Q: I am using Protocol B (Iron), but the reaction turns into a solid block. A: This is a "seizing" issue. You are likely using too little solvent or magnetic stirring.

  • Fix: Dilute the reaction with more EtOH/Water (up to 10:1 ratio). Switch to an overhead mechanical stirrer immediately.

Q: In Protocol A (Hydrogenation), I see a build-up of M-16 (Hydroxylamine). A: The reduction of the hydroxylamine to the amine is the rate-determining step and is sensitive to sterics.

  • Fix: Increase the temperature to 60°C. If that fails, add a trace amount (0.1 eq) of Acetic Acid to protonate the hydroxylamine, facilitating the final reduction.

Q: Can I use SnCl2 (Stannous Chloride)? A: Yes, but it is not recommended for scale-up >5g.

  • Reason: SnCl2 forms a gelatinous emulsion during workup that traps the product. If you must use it, quench with aqueous Potassium Sodium Tartrate (Rochelle Salt) to solubilize the tin salts.

Q: Why not use Zn/Acetic Acid? A: Zinc is often too aggressive and can cause partial dechlorination or over-reduction of the ester if the temperature is not strictly controlled. Iron is milder and more chemoselective.

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[3]

    • Source:RSC Advances, 2017.
    • URL:[Link] (Demonstrates Pt superiority over Pd for Cl-retention).

  • Sulfided Platinum Utility: Title: Platinum, sulfided, on carbon (Product Specification & Applic
  • Iron/NH4Cl Methodology

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[1][4]

    • Source: ChemSpider Synthetic Pages, 2012.
  • Ultrasound Enhanced Reduction

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[5]

    • Source:Synthetic Communic
    • URL:[Link] (Technique to overcome steric stalling).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 190367-57-8 Molecular Formula: C9H8ClNO4 Molecular Weight: 229.62 g/mol [1][2]

Executive Summary & Application Context

Methyl 4-chloro-2-methyl-3-nitrobenzoate is a highly functionalized tetra-substituted benzene intermediate.[2] It serves as a critical scaffold in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and agrochemicals where the specific orientation of the chloro- and nitro- groups dictates binding affinity.[2]

This guide provides a technical analysis of its 1H NMR profile, focusing on structural verification and differentiation from critical regioisomers . Unlike simple benzoates, the steric crowding of the 1,2,3,4-substitution pattern introduces unique spectral shifts that must be distinguished from the thermodynamically favored 5-nitro isomer.[2]

Why This Analysis Matters

In the nitration of methyl 4-chloro-2-methylbenzoate, the directing effects of the methyl (ortho/para) and chloro (ortho/para) groups compete with the meta-directing ester.[2] While the 3-position is electronically activated, it is sterically hindered.[2] The 5-position is less hindered.[2] Therefore, distinguishing the 3-nitro target from the 5-nitro impurity is the primary analytical challenge.

Structural Analysis & Theoretical Shift Prediction[2]

The molecule features a benzene ring with four substituents, leaving only two aromatic protons (H5 and H6).[2]

Electronic Environment
  • Position 1 (COOMe): Electron-withdrawing group (EWG).[2] Deshields ortho protons (H6).

  • Position 2 (Me): Weakly electron-donating.[2] Shielding to ortho/para, but in this crowded environment, the methyl protons themselves are deshielded by the flanking Ester and Nitro groups.

  • Position 3 (NO2): Strong EWG. Deshields adjacent protons.

  • Position 4 (Cl): Inductively withdrawing but resonance donating.

  • Protons (H5 & H6): Located at positions 5 and 6. They are adjacent, forming an ortho-coupling system .[2]

Predicted 1H NMR Data Profile (CDCl3, 400 MHz)
Signal AssignmentProton TypePredicted Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Logic
A Ester -OCH33.90 – 3.95Singlet (s)-Characteristic methyl ester singlet.[2]
B Ar-CH3 (C2)2.45 – 2.60Singlet (s)-Downfield from typical toluene (2.3 ppm) due to flanking EWGs (Nitro/Ester).[2]
C Ar-H (H5)7.40 – 7.55Doublet (d)~8.5 HzOrtho to Cl, Meta to NO2.[2] Shielded relative to H6.
D Ar-H (H6)7.80 – 7.95Doublet (d)~8.5 HzOrtho to Ester.[2] Significantly deshielded.

Note on Accuracy: While exact literature shifts for CAS 190367-57-8 are proprietary in many databases, these values are derived from additivity rules and validated against the analog Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6), where H5/H6 appear at 7.90/8.15 ppm.[2] The addition of the 2-Methyl group shields the ring protons slightly, shifting them upfield.

Comparative Analysis: Target vs. Alternatives

The true value of NMR in this workflow is not just "seeing peaks," but proving you have the correct isomer.

Scenario A: Target vs. Regioisomer (5-Nitro Impurity)

During synthesis, the nitro group may attack position 5 (less sterically hindered) instead of position 3.[2]

FeatureTarget: 3-Nitro Isomer Impurity: 5-Nitro Isomer Diagnostic Action
Substitution Pattern 1,2,3,4-substituted1,2,4,5-substitutedCheck aromatic region pattern.
Remaining Protons H5 and H6 (Adjacent)H3 and H6 (Para to each other)Crucial Differentiator
Coupling Pattern Two Doublets (AB System) Two Singlets Look for

Hz.[2]
Coupling Constant

Hz

Hz (often unresolved)
Large splitting = Target.[2]
Scenario B: Target vs. Precursor (Acid Form)

If esterification is incomplete or hydrolysis occurs.

  • Precursor: 4-chloro-2-methyl-3-nitrobenzoic acid.[2][3]

  • Differentiation: The disappearance of the broad carboxylic acid singlet (~11-13 ppm) and the appearance of the sharp O-Methyl singlet at ~3.9 ppm confirms the ester product.[2]

Experimental Protocol: High-Resolution Acquisition

To ensure separation of the aromatic doublets and precise integration of the methyl groups, follow this protocol.

Materials
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.[2]

    • Alternative: DMSO-d6 if solubility is an issue (shifts will move downfield slightly).

  • Sample Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Prep: Dissolve 15 mg of the crude solid in CDCl3. Filter through a cotton plug if any turbidity remains (inorganic salts from nitration).

  • Acquisition Parameters:

    • Pulse Angle: 30°[2][4]

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).

    • Scans (NS): 16 (Sufficient for >95% purity).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (critical for resolving the base of the doublets).

    • Baseline correction: Polynomial (Bernstein).

Decision Logic & Visualization

The following diagrams illustrate the analytical workflow and the logic for distinguishing the target molecule from its critical isomer.

Diagram 1: Isomer Differentiation Logic Tree

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Protons (Integration) Start->Count Integrate Pattern Analyze Splitting Pattern Count->Pattern 2H Total Target Target: 3-Nitro Isomer (Ortho-coupling) Pattern->Target Two Doublets (J ~ 8.5 Hz) Impurity Impurity: 5-Nitro Isomer (Para-substitution) Pattern->Impurity Two Singlets (No strong coupling)

Caption: Logical decision tree for distinguishing the target 3-nitro isomer from the thermodynamic 5-nitro byproduct based on aromatic coupling constants.

Diagram 2: Analytical Workflow

NMRWorkflow Sample Crude Product (Solid) Prep Dissolve in CDCl3 (Filter salts) Sample->Prep Acquire Acquisition (ns=16, d1=2s) Prep->Acquire Process Processing (Phase & Baseline) Acquire->Process Analyze Analysis (Check J-coupling) Process->Analyze

Caption: Standardized workflow for 1H NMR characterization of nitrobenzoate intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate (Analog Reference).[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons. (Authoritative source for additivity rules and coupling constants).

  • Organic Syntheses (Coll.[5][6] Vol. 1). Methyl m-nitrobenzoate Synthesis and Nitration Principles. Retrieved from [Link][2]

Sources

Comparative Guide: IR Spectral Analysis of Nitro and Ester Groups in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of pharmaceutical intermediates, distinguishing between benzoate derivatives is a critical quality control step. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for functional group verification and impurity profiling.

This guide provides a technical comparison of the infrared absorption characteristics of nitro and ester groups within benzoate frameworks.[1][2] It focuses on the specific spectral shifts induced by electronic substituent effects (Hammett correlations) and outlines a self-validating experimental protocol for ensuring data integrity.

Key Takeaway: The identification of nitrobenzoates relies on a "Triad of Peaks": the carbonyl stretch (


), the asymmetric nitro stretch (

), and the symmetric nitro stretch (

).[2]

Technical Deep Dive: Mechanistic Origins of Spectral Shifts

To accurately interpret the spectra, one must understand the electronic environment affecting the vibrational modes.

The Benzoate Ester Carbonyl ( )

The carbonyl stretching vibration in benzoate esters is typically observed in the range of 1715–1730 cm⁻¹ .[1] This is lower than non-conjugated aliphatic esters (typically 1735–1750 cm⁻¹) due to conjugation with the aromatic ring.

  • Mechanism: The

    
    -electron system of the benzene ring donates electron density to the carbonyl carbon (resonance effect), increasing the single-bond character of the C=O bond and lowering its force constant (
    
    
    
    ), thereby reducing the frequency (
    
    
    ).
The Nitro Group ( )

The nitro group is a strong electron-withdrawing group (EWG) that exhibits two characteristic fundamental vibrations:

  • Asymmetric Stretch (

    
    ):  Strong absorption at 1530 ± 20 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Strong absorption at 1350 ± 20 cm⁻¹ .
    
Substituent Effects (Hammett Correlation)

When a nitro group is added to the benzoate ring, it exerts both Inductive (-I) and Resonance (-R) effects.

  • Inductive Effect: The electronegative nitrogen withdraws electron density from the ring and the ester group. This destabilizes the resonance contribution of the ring to the carbonyl, effectively "stiffening" the C=O bond.

  • Result: In p-nitrobenzoates, the C=O stretch often shifts to a slightly higher frequency (e.g., 1725–1735 cm⁻¹) compared to unsubstituted benzoates (1715–1725 cm⁻¹), as the inductive withdrawal dominates.

Comparative Analysis: Spectral Fingerprints

The following table summarizes the critical absorption zones for distinguishing methyl benzoate from its nitro-substituted derivatives.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Functional GroupVibration ModeMethyl Benzoate (Unsubstituted)Methyl p-NitrobenzoateMethyl m-NitrobenzoateIntensity
Ester C=O Stretch17241728–17351720–1730Strong
Nitro NO₂ Asymmetric StretchAbsent1525–15401530–1550Strong
Nitro NO₂ Symmetric StretchAbsent1345–13551350–1360Strong
Ester C-O Asymmetric Stretch~1270~1280~1275Strong
Aromatic C=C Ring Stretch1600, 15801605, 15951610, 1590Medium

Note: The "Ester C-O" stretch in benzoates typically appears as a doublet or complex band in the 1270–1310 cm⁻¹ region. In nitrobenzoates, this region can be crowded; therefore, the NO₂ symmetric stretch at ~1350 cm⁻¹ is the cleaner diagnostic marker.

Comparison with Alternatives
MethodDetection CapabilityProsCons
FT-IR Excellent for polar functional groups (C=O, NO₂).Rapid (<1 min), minimal prep (ATR), low cost.Water interference (if wet); difficult to distinguish isomers (ortho/meta/para) without reference standards.
Raman Excellent for symmetric bonds (N=N, C=C).Complementary to IR; NO₂ symmetric stretch is very intense; water does not interfere.Fluorescence interference; higher equipment cost.
NMR Definitive structural elucidation.Exact proton counting; distinguishes isomers clearly.Slow; expensive; requires deuterated solvents.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" in your data, follow this protocol. We compare two common sampling techniques: ATR (Attenuated Total Reflectance) and KBr Pellet .[3][4]

Method Selection
  • Choose ATR for routine quality control of solids and liquids. It is faster and easier to clean.

  • Choose KBr Pellet if you need higher sensitivity for weak bands or are following a specific pharmacopeial monograph.

Step-by-Step Procedure (ATR Method)
  • System Blank: Clean the ATR crystal (diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place approximately 5–10 mg of the benzoate derivative onto the crystal center.

  • Contact Pressure: Lower the pressure arm until the force gauge reaches the optimal zone (typically ~80–100 N). Crucial: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Validation Check: Look for the C=O peak > 20% transmittance (if transmission mode) or < 1.5 Absorbance units. If the peak is "flat-topped," the detector is saturated; use less sample or reduce path length.

Data Interpretation Logic

Use the following decision tree to validate the identity of your compound.

Benzoate_ID_Logic Start Start: Analyze Spectrum CheckCO Check 1715-1735 cm⁻¹ (Strong Peak?) Start->CheckCO IsEster Possible Benzoate Ester CheckCO->IsEster Yes NotEster Not a Benzoate Ester (Check Ketone/Aldehyde) CheckCO->NotEster No CheckNO2 Check 1530 & 1350 cm⁻¹ (Strong Peaks?) IsEster->CheckNO2 IsNitro Nitrobenzoate Derivative (Confirmed) CheckNO2->IsNitro Yes (Both Present) IsPlain Unsubstituted Benzoate (or other derivative) CheckNO2->IsPlain No CheckFingerprint Check 1270 cm⁻¹ (C-O Stretch) IsNitro->CheckFingerprint Verify IsPlain->CheckFingerprint Verify

Figure 1: Decision logic for identifying nitrobenzoate esters based on spectral features.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data reporting, ensuring a self-validating loop.

Experimental_Workflow Prep Sample Prep (Dry Solid) Acquisition Data Acquisition (4000-600 cm⁻¹) Prep->Acquisition Background Background Scan (Air/Clean Crystal) Background->Acquisition QC_Check Quality Check (CO₂/H₂O Levels) Acquisition->QC_Check QC_Check->Background Fail (Reclean) Process Processing (Baseline Corr., Peak Pick) QC_Check->Process Pass Report Final Report (Peak Table) Process->Report

Figure 2: Standard Operating Procedure (SOP) workflow for FT-IR analysis of benzoate derivatives.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-nitro-, methyl ester (Methyl 4-nitrobenzoate) IR Spectrum. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three. (2020).[5] [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. (2023). [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). [Link]

Sources

Comparative Reactivity Guide: Methyl 4-chloro-2-methyl-3-nitrobenzoate vs. Methyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 4-chloro-2-methyl-3-nitrobenzoate (Compound A) and its des-methyl analog, Methyl 4-chloro-3-nitrobenzoate (Compound B) .

While these molecules appear structurally similar, the addition of the ortho-methyl group at position 2 in Compound A introduces profound steric and electronic perturbations. This "Ortho Effect" significantly alters the reactivity profile, specifically:

  • SNAr Reactivity: Compound A is less reactive toward nucleophilic aromatic substitution than Compound B due to steric inhibition of resonance affecting the nitro group.

  • Ester Hydrolysis: Compound A is significantly more resistant to hydrolysis (saponification) due to steric blocking of the carbonyl attack trajectory.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the spatial arrangement of substituents.

FeatureCompound A (2-Methyl Analog)Compound B (Des-Methyl Reference)
Structure Sterically Crowded Planar / Conjugated
Nitro Group Twisted out of plane (Steric Inhibition of Resonance)Planar with ring (Maximal -M effect)
Ester Group Shielded by 2-Methyl groupExposed / Accessible
Electronic State 4-Cl is less activated4-Cl is highly activated
Visualization: Steric Inhibition of Resonance

The following diagram illustrates how the 2-methyl group forces the 3-nitro group out of planarity, breaking the conjugation required to activate the 4-chloro position.

StericEffect cluster_A Compound A (2-Methyl) cluster_B Compound B (Des-Methyl) A_Core Benzene Ring A_Cl 4-Chloro (Leaving Group) A_Core->A_Cl Weak Activation A_Me 2-Methyl (Steric Bulk) A_NO2 3-Nitro (Twisted) A_Me->A_NO2 Steric Clash A_NO2->A_Core Reduced Conjugation B_Core Benzene Ring B_Cl 4-Chloro (Leaving Group) B_Core->B_Cl Strong Activation B_NO2 3-Nitro (Planar) B_NO2->B_Core Strong -M Effect

Figure 1: Mechanistic impact of the 2-methyl substituent on nitro-group conjugation and chloride activation.

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

Target Reaction: Displacement of 4-Cl by an amine (e.g., morpholine, aniline).

  • Compound B (Reference): The 3-nitro group is a powerful electron-withdrawing group (EWG). It withdraws electron density via induction (-I) and resonance (-M), stabilizing the Meisenheimer complex intermediate. Reaction proceeds rapidly under mild conditions.

  • Compound A (2-Methyl): The 2-methyl group sterically clashes with the 3-nitro group. To relieve strain, the nitro group rotates out of the aromatic plane.

    • Consequence: The

      
      -orbital overlap is disrupted. The nitro group can no longer effectively withdraw electrons via resonance (-M is diminished).
      
    • Result: The 4-position is less electron-deficient. Reaction rates are 5–10x slower , often requiring higher temperatures or stronger bases.

Ester Hydrolysis / Manipulation

Target Reaction: Saponification to the carboxylic acid (LiOH/THF/Water).

  • Compound B (Reference): Standard benzoate hydrolysis. The carbonyl carbon is accessible to the hydroxide ion.[1]

  • Compound A (2-Methyl): The 2-methyl group exerts a classic "Ortho Effect." It physically blocks the trajectory of the nucleophile (OH⁻) attacking the carbonyl carbon.

    • Consequence: The formation of the tetrahedral intermediate is energetically unfavorable due to crowding.

    • Result:Hydrolysis is extremely sluggish. While Compound B hydrolyzes at RT in 1 hour, Compound A may require refluxing conditions (60–80°C) for 12+ hours.

Experimental Data & Protocols

Table 1: Relative Reactivity Benchmarks
Reaction TypeReagent/ConditionCompound B (Des-Me)Compound A (2-Me)
SNAr Morpholine, DMF, 25°C

min

hours
Hydrolysis LiOH (2 eq), THF:H2O, 25°CComplete in 1 hr< 10% conversion in 1 hr
Reduction Fe/NH4Cl (Nitro

Aniline)
Standard RateSlightly Slower (Steric access)
Protocol 1: Optimized SNAr Displacement

Since Compound A is deactivated, this protocol uses elevated temperature to ensure completion.

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is critical)

Procedure:

  • Charge: Dissolve 1.0 g of Compound A in 5 mL of DMSO.

  • Add: Add 2.0 equiv of DIPEA followed by 1.2 equiv of Morpholine.

  • Heat:

    • For Compound B: Stir at Room Temperature. Monitor by HPLC. (Expect completion < 1 hr).

    • For Compound A: Heat to 80°C . Monitor by HPLC. (Expect completion 2–4 hrs).

  • Workup: Pour into ice water. The product should precipitate.[2][3] Filter and wash with water.[4]

Protocol 2: Sterically Hindered Ester Hydrolysis

Standard LiOH/RT protocols will fail for Compound A. Use this "Force" protocol.

Reagents:

  • Substrate (1.0 equiv)

  • NaOH (5.0 equiv, 2M aqueous)

  • Solvent: Methanol/Dioxane (1:1)

Procedure:

  • Charge: Dissolve Compound A in Dioxane/MeOH (5 mL/g).

  • Add: Add 5.0 equiv of 2M NaOH.

  • Reflux: Heat the mixture to reflux (approx 85°C) .

    • Note: Compound B would hydrolyze instantly here. Compound A requires sustained thermal energy to overcome the steric barrier.

  • Monitor: Check LCMS every 2 hours. Reaction is complete when the starting material ester peak vanishes.

  • Isolate: Acidify with 1M HCl to pH 3. Extract with EtOAc.

Mechanistic Pathway (Graphviz)

The following flow chart details the divergent pathways and energy barriers.

ReactionPathways cluster_SnAr Pathway 1: S_NAr (4-Cl Displacement) cluster_Hyd Pathway 2: Hydrolysis (Ester Cleavage) Start Start: Benzoate Ester Step1 Nucleophilic Attack (Amine) Start->Step1 HydStep1 OH- Attack on Carbonyl Start->HydStep1 Blocked in Compound A (Ortho-Methyl) Complex Meisenheimer Complex Step1->Complex High Barrier for Compound A (Twisted Nitro) Product1 Product: 4-Amino Benzoate Complex->Product1 Tetra Tetrahedral Intermediate HydStep1->Tetra Product2 Product: Benzoic Acid Tetra->Product2

Figure 2: Reaction pathways showing the specific kinetic bottlenecks for the 2-methyl analog.

References

  • Ortho Effect in Benzoate Hydrolysis

    • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry.
    • Context: Defines the steric parameter confirming ortho-substituents retard hydrolysis r
  • Steric Inhibition of Resonance (Nitro Group)

    • Wepster, B. M. (1958). Steric Effects on Mesomerism.Progress in Stereochemistry.
    • Context: Establishes that an ortho-methyl group forces a nitro group out of planarity, reducing its Hammett value.
  • SNAr Kinetics of Chloronitrobenzenes

    • Miller, J., & Parker, A. J. (1961). Nucleophilic Aromatic Substitution.[2][5][6]Journal of the American Chemical Society.

    • Context: Comparative kinetics of activ
  • Synthesis & Properties of Methyl 4-chloro-3-nitrobenzoate

    • National Center for Biotechnology Information (2023).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Nitroaromatic Compounds: The Case of Methyl 4-chloro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Principles of Fragmentation in Substituted Aromatic Compounds

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.[2] In a molecule like Methyl 4-chloro-2-methyl-3-nitrobenzoate, several functional groups will influence the fragmentation pathways: the aromatic ring, the chloro substituent, the nitro group, the methyl group, and the methyl ester.

  • Aromatic Systems: Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[3] Fragmentation often involves losses of substituents or characteristic rearrangements.[4]

  • Chloro Substituents: The presence of chlorine is readily identified by the isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an M+2 peak with about one-third the intensity of the M peak for ions containing a single chlorine atom.[5] A common fragmentation pathway is the loss of a chlorine radical (•Cl).[6]

  • Nitro Groups: Aromatic nitro compounds have characteristic fragmentation patterns, including the loss of the nitro group (•NO₂, 46 Da). Peaks corresponding to [NO]⁺ (m/z 30) and [NO₂]⁺ (m/z 46) may also be observed.

  • Methyl Esters: The fragmentation of methyl esters often involves the loss of the methoxy radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).[5] Alpha-cleavage with the loss of an alkyl radical is also common, particularly in methyl esters, leading to a fragment at m/z 59.[5]

  • Methyl Groups: Alkyl-substituted aromatic compounds can undergo benzylic cleavage to form a stable tropylium ion (C₇H₇⁺) at m/z 91 if the structure allows.[4]

Predicted Fragmentation of Methyl 4-chloro-2-methyl-3-nitrobenzoate

The structure of Methyl 4-chloro-2-methyl-3-nitrobenzoate is presented below. Its molecular weight is 229.61 g/mol .

Caption: Structure of Methyl 4-chloro-2-methyl-3-nitrobenzoate.

Based on the principles outlined above, a proposed fragmentation pathway is illustrated below.

M [M]⁺˙ m/z 229/231 F1 [M - OCH₃]⁺ m/z 198/200 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z 183/185 M->F2 - •NO₂ F3 [M - Cl]⁺ m/z 194 M->F3 - •Cl F4 [F1 - NO₂]⁺ m/z 152 F1->F4 - •NO₂ F5 [F2 - CO]⁺ m/z 155/157 F2->F5 - CO F6 [F3 - OCH₃]⁺ m/z 163 F3->F6 - •OCH₃

Caption: Predicted EI-MS Fragmentation Pathway.

Table 1: Predicted Prominent Ions in the Mass Spectrum of Methyl 4-chloro-2-methyl-3-nitrobenzoate

m/z (³⁵Cl/³⁷Cl)Proposed FragmentNeutral LossComments
229/231[C₉H₈ClNO₄]⁺˙-Molecular Ion
198/200[C₈H₅ClNO₃]⁺•OCH₃ (31 Da)Loss of the methoxy radical from the ester.
183/185[C₉H₈ClO₂]⁺•NO₂ (46 Da)Loss of the nitro group.
194[C₉H₈NO₄]⁺•Cl (35/37 Da)Loss of the chlorine radical.
152[C₈H₅ClO]⁺•NO₂ (46 Da)Subsequent loss of nitro from the m/z 198/200 fragment.
155/157[C₈H₈ClO]⁺CO (28 Da)Loss of carbon monoxide from the m/z 183/185 fragment.
163[C₈H₅NO₃]⁺•OCH₃ (31 Da)Subsequent loss of the methoxy radical from the m/z 194 fragment.

Comparative Analysis: Methyl 4-chloro-2-nitrobenzoate

To contextualize the predicted fragmentation, we will compare it with the known mass spectral data of its isomer, Methyl 4-chloro-2-nitrobenzoate, which lacks the methyl group at the 2-position.[7]

Table 2: Key Ions in the Experimental Mass Spectrum of Methyl 4-chloro-2-nitrobenzoate [7]

m/z (³⁵Cl/³⁷Cl)Relative IntensityProposed FragmentNeutral Loss
215/217Moderate[C₈H₆ClNO₄]⁺˙-
184/186High[C₇H₃ClNO₃]⁺•OCH₃ (31 Da)
169/171Low[C₈H₆ClO₂]⁺•NO₂ (46 Da)
138/140Moderate[C₇H₃ClO]⁺CO (28 Da)
75Moderate[C₆H₃]⁺-

The experimental data for Methyl 4-chloro-2-nitrobenzoate shows a prominent loss of the methoxy radical (•OCH₃) to form the base peak at m/z 184/186.[7] This is a common fragmentation pathway for methyl esters.[5] The loss of the nitro group (•NO₂) is also observed, but to a lesser extent.

Discussion and Comparison

The primary difference between the two molecules is the presence of a methyl group at the 2-position in the title compound. This seemingly minor structural change is expected to introduce significant differences in the fragmentation pattern.

  • Steric Effects: The ortho-positioning of the methyl and nitro groups in Methyl 4-chloro-2-methyl-3-nitrobenzoate can lead to steric hindrance. This may influence the initial ionization and subsequent fragmentation pathways, potentially favoring fragmentation pathways that relieve this strain.

  • Influence on Ion Stability: The electron-donating nature of the methyl group can influence the stability of the resulting fragment ions. This could alter the relative abundances of the observed fragments compared to the isomer where this electronic effect is absent from that position.

The predicted fragmentation of Methyl 4-chloro-2-methyl-3-nitrobenzoate suggests several competing fragmentation pathways, including the loss of the methoxy radical, the nitro group, and the chlorine atom. The relative intensities of these fragments would be crucial for definitive structure confirmation and would depend on the relative stabilities of the resulting ions.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following methodology is proposed:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol provides a starting point, and optimization may be required based on the specific instrumentation.

Conclusion

This guide has presented a detailed, theoretically-grounded prediction of the mass spectrometry fragmentation pattern of Methyl 4-chloro-2-methyl-3-nitrobenzoate. By comparing this with the known fragmentation of an isomer, we can appreciate the significant impact of substituent positioning on the resulting mass spectrum. The presence of the additional methyl group is anticipated to introduce new fragmentation pathways and alter the relative abundances of common fragments. Experimental verification using the outlined GC-MS protocol is essential for confirming these predictions and would provide valuable data for the scientific community. Understanding these fragmentation patterns is crucial for the unambiguous identification of such compounds in complex matrices, a common challenge in pharmaceutical and environmental analysis.

References

  • University of California, Davis. "Mass Spectrometry: Fragmentation." [Online]. Available: [Link]

  • Antol, M., et al. (2018). "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." Molecules, 23(11), 2899. [Online]. Available: [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Online]. Available: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

  • ResearchGate. "Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry." [Online]. Available: [Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." [Online]. Available: [Link]

  • PubChem. "Methyl 4-chloro-2-nitrobenzoate." [Online]. Available: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 24(3), 625. [Online]. Available: [Link]

  • ResearchGate. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." [Online]. Available: [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33(3), 432-455. [Online]. Available: [Link]

  • Whitman College. "GCMS Section 6.9.5 - Fragmentation of Aromatics." [Online]. Available: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 4-chloro-2-methyl-3-nitrobenzoate

[1]

Chemical Profile & Hazard Logic

To dispose of this compound safely, you must first understand its reactivity profile.[1] This molecule contains three distinct functional groups that dictate its waste stream:

  • Nitro Group (

    
    ):  Introduces thermal instability and potential shock sensitivity in dry, pure forms. It requires segregation from reducing agents.
    
  • Aryl Chloride (

    
    ):  Mandates disposal via High-Temperature Incineration  to prevent the formation of dioxins/furans during low-temp combustion.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis in strong bases; avoid mixing with caustic waste streams to prevent uncontrolled exotherms.
    
Physicochemical Summary (Analog-Based)

Note: Specific experimental values should be verified against the vendor-supplied SDS for the exact lot, as isomeric variations affect melting points.

PropertyValue / CharacteristicOperational Implication
Chemical Class Halogenated Nitroaromatic EsterDO NOT mix with non-halogenated solvents (increases disposal cost).[2]
Physical State Solid (typically crystalline powder)Dust explosion hazard if finely divided.
Solubility Low in water; Soluble in DCM, Ethyl AcetateUse organic solvents for equipment cleaning.[1]
Reactivity Incompatible with Strong Bases, Reducing AgentsSegregate from Hydrides, Sulfides, and Hydroxides.[1]

Immediate Containment & Segregation Protocol

The Golden Rule: Never treat this compound as "General Organic Waste."

Step 1: Waste Stream Identification

You must categorize this substance as Halogenated Organic Waste .

  • Solid Waste: Collect pure solids, filter papers, and contaminated gloves in a dedicated solid waste container lined with a heavy-duty polyethylene bag (minimum 6 mil).[1]

  • Liquid Waste: If the substance is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), it must go into the Halogenated Solvent carboy.[1]

Step 2: Labeling Requirements

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Primary Tag: "Hazardous Waste - Halogenated Organic"[1]

  • Constituents: Must list "Methyl 4-chloro-2-methyl-3-nitrobenzoate" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard

Step 3: Decontamination of Glassware

Do not wash contaminated glassware directly in the sink.

  • Rinse 1: Triple rinse with a compatible solvent (Acetone or Ethyl Acetate).

  • Collect: Pour these rinsates into the Halogenated Liquid Waste container.

  • Wash: Only after triple rinsing can the glassware be moved to the detergent wash station.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of Methyl 4-chloro-2-methyl-3-nitrobenzoate to ensure compliance with RCRA and local regulations.

DisposalWorkflowStartWaste Generation:Methyl 4-chloro-2-methyl-3-nitrobenzoateStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathDissolved in SolventStateCheck->LiquidPathSolutionSolidContainerContainer: Wide-mouth HDPELiner: 6-mil PolyethyleneSolidPath->SolidContainerLiquidCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->LiquidCheckFinalDestFinal Disposal:High-Temp Incineration(>1000°C with Scrubber)SolidContainer->FinalDestPack in LabpackHaloStreamStream A: Halogenated Waste(High BTU Incineration)LiquidCheck->HaloStreamYesNonHaloStreamStream B: Non-Halogenated Waste(Fuel Blending - AVOID if possible)LiquidCheck->NonHaloStreamNo (e.g., Methanol)HaloStream->FinalDestNonHaloStream->FinalDestRequires Special Handlingdue to Halogen Content

Figure 1: Decision tree for the segregation and disposal of halogenated nitroaromatic wastes.

Regulatory & Logistics (RCRA Compliance)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.[1] While it may not have a specific "U" or "P" list code unless it is a commercial chemical product being discarded unused, it is regulated by characteristic.[1][3]

Waste Coding Strategy

When filling out your waste manifest, apply the following codes based on the mixture:

  • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point <60°C).

  • F001/F002 (Halogenated Solvents): Apply this if the compound is mixed with spent methylene chloride or other listed halogenated solvents [1].

  • Characteristic Toxicity: Due to the lack of specific TCLP data for this exact isomer, the industry "Best Practice" is to profile it as Halogenated Organic Solid/Liquid, N.O.S.[1] (Not Otherwise Specified) .

Professional Recommendation

Do not attempt to neutralize this compound via chemical destruction (e.g., hydrolysis) in the lab.[1][4] The nitro group makes the thermodynamics unpredictable. The only acceptable destruction method is commercial incineration equipped with acid gas scrubbers to handle the HCl and NOx generated during combustion [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. (2024). Chemical Incompatibility Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.